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2-(Azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one Documentation Hub

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  • Product: 2-(Azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one
  • CAS: 1599360-88-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(Azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one: Synthesis, Characterization, and Potential Applications

A Foreword for the Modern Drug Discovery Professional In the landscape of contemporary medicinal chemistry, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for modulating the ph...

Author: BenchChem Technical Support Team. Date: March 2026

A Foreword for the Modern Drug Discovery Professional

In the landscape of contemporary medicinal chemistry, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the azetidine moiety, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1][2] Its inherent ring strain and sp³-rich, three-dimensional character can confer improved solubility, metabolic stability, and novel interactions with biological targets when compared to more traditional, larger ring systems.[2][3] This guide provides a comprehensive technical overview of a novel compound, 2-(Azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one, a molecule that marries the desirable attributes of the azetidine core with the well-established piperidine scaffold, a privileged structure in numerous approved pharmaceuticals.[4]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the chemical architecture of this compound, propose a robust synthetic pathway, detail the necessary analytical techniques for its characterization, and explore its potential applications based on the rich pharmacology of its constituent heterocycles.

Chemical Structure and Physicochemical Properties

The chemical structure of 2-(Azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one features a central propane backbone linking an azetidine ring at the second carbon and a piperidine ring via an amide bond at the first carbon. This unique arrangement presents a fascinating scaffold for further chemical exploration and biological evaluation.

Caption: 2D Chemical Structure of 2-(Azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one.

Table 1: Physicochemical Properties of 2-(Azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one

PropertyValue
Molecular FormulaC₁₁H₂₀N₂O
Molecular Weight196.29 g/mol
Predicted LogP0.85
Hydrogen Bond Donors1 (Azetidine N-H)
Hydrogen Bond Acceptors2 (Amide Oxygen, Azetidine Nitrogen)
Rotatable Bonds2

Proposed Synthetic Pathway

While no direct synthesis for 2-(Azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one has been reported in the literature, a plausible and efficient synthetic route can be designed based on well-established organic chemistry principles, particularly amide bond formation and the functionalization of azetidine derivatives.[5][6] The proposed synthesis involves the coupling of commercially available or readily synthesized starting materials.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection 2-(Azetidin-3-yl)propanoic acid 2-(Azetidin-3-yl)propanoic acid EDC, HOBt, DIPEA EDC, HOBt, DIPEA 2-(Azetidin-3-yl)propanoic acid->EDC, HOBt, DIPEA Piperidine Piperidine Piperidine->EDC, HOBt, DIPEA Intermediate Amide N-Boc-2-(Azetidin-3-yl)propanamide EDC, HOBt, DIPEA->Intermediate Amide TFA or HCl in Dioxane TFA or HCl in Dioxane Intermediate Amide->TFA or HCl in Dioxane Final Product 2-(Azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one TFA or HCl in Dioxane->Final Product

Caption: Proposed two-step synthetic workflow for 2-(Azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one.

Experimental Protocol:

Step 1: Synthesis of tert-butyl 3-(1-oxo-1-(piperidin-1-yl)propan-2-yl)azetidine-1-carboxylate

  • To a solution of N-Boc-3-(1-carboxyethyl)azetidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under a nitrogen atmosphere, add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).

  • Stir the mixture for 15 minutes, then add piperidine (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc protected intermediate.

Step 2: Synthesis of 2-(Azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one

  • Dissolve the purified tert-butyl 3-(1-oxo-1-(piperidin-1-yl)propan-2-yl)azetidine-1-carboxylate (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) (0.1 M).

  • Stir the solution at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the trifluoroacetate salt of the product.

  • Filter the solid and wash with cold diethyl ether.

  • To obtain the free base, dissolve the salt in water, basify with a saturated NaHCO₃ solution, and extract with DCM.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

Structural Elucidation and Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized 2-(Azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one. The following spectroscopic techniques are essential for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.

¹H NMR (400 MHz, CDCl₃) Predicted Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.6-3.8m2HAzetidine CH₂ (adjacent to NH)
~3.4-3.6m2HPiperidine CH₂ (adjacent to N)
~3.2-3.4m2HAzetidine CH₂
~2.8-3.0m1HPropanoyl CH
~2.5-2.7br s1HAzetidine NH
~1.5-1.7m6HPiperidine CH₂
~1.2-1.3d3HPropanoyl CH₃

¹³C NMR (100 MHz, CDCl₃) Predicted Data:

Chemical Shift (δ, ppm)Assignment
~172C=O (Amide)
~50-55Azetidine CH₂
~45-50Piperidine CH₂ (adjacent to N)
~40-45Propanoyl CH
~35-40Azetidine CH
~25-30Piperidine CH₂
~15-20Propanoyl CH₃

NMR Data Acquisition Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

    • Relaxation Delay: 1 s.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024.

    • Relaxation Delay: 2 s.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3350-3300Medium, broadN-H stretch (Azetidine)
~2950-2850StrongC-H stretch (aliphatic)
~1640StrongC=O stretch (Amide)
~1450MediumCH₂ bend
~1250MediumC-N stretch

IR Data Acquisition Protocol:

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: A thin film of the neat compound on a salt plate (NaCl or KBr) or as a KBr pellet.

  • Data Acquisition:

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: A background spectrum should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI):

  • Expected [M+H]⁺: m/z 197.16

  • Potential Fragmentation: Loss of the piperidine ring, cleavage of the propanoyl side chain.

MS Data Acquisition Protocol:

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: Dissolve a small amount of the sample (<1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Ionization Mode: Positive ion mode.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: ~3-4 kV.

    • Nebulizer and Drying Gas: Nitrogen.

Potential Applications and Future Directions

The unique structural combination of an azetidine and a piperidine moiety in 2-(Azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one suggests several potential avenues for therapeutic application. Azetidine-containing compounds have demonstrated a wide range of biological activities, including as central nervous system (CNS) modulators, antibacterial, and anticancer agents.[1][7][8] Similarly, the piperidine ring is a cornerstone of many CNS-active drugs.[4][9]

Potential Therapeutic Areas:

  • Central Nervous System Disorders: The lipophilicity and structural features of this compound may allow it to cross the blood-brain barrier, making it a candidate for investigation in neurological and psychiatric disorders.

  • Oncology: The strained azetidine ring could act as a reactive handle for covalent modification of target proteins, a strategy employed in some anticancer agents.

  • Infectious Diseases: The novel scaffold could be explored for its potential antibacterial or antiviral properties.

Future Research:

  • Analogue Synthesis and SAR Studies: A focused library of analogues should be synthesized to explore the structure-activity relationship (SAR). Modifications could include substitution on the azetidine and piperidine rings, as well as altering the linker between the two heterocycles.

  • In Vitro and In Vivo Evaluation: The synthesized compounds should be screened in relevant biological assays to identify potential therapeutic targets and to assess their efficacy and safety profiles.

  • Computational Modeling: Molecular docking and dynamics simulations could be employed to predict the binding modes of this compound with various biological targets and to guide the design of more potent analogues.

Conclusion

2-(Azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one represents a novel chemical entity with significant potential for drug discovery. This technical guide has provided a comprehensive overview of its chemical structure, a plausible synthetic route, and a detailed plan for its analytical characterization. The convergence of the unique properties of the azetidine ring with the proven utility of the piperidine scaffold makes this compound and its future derivatives exciting prospects for the development of new therapeutics. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the frontiers of medicinal chemistry.

References

  • Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Al-Masoudi, N. A., & Al-Sultani, A. A. (2011). Synthesis and Characterization of New 2-Oxo-azetidine Derivatives.
  • American Elements. (n.d.). Azetidines. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303–337. [Link]

  • Choudhary, M. I., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules, 28(23), 7909.
  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • Hughes, D. L. (2004). Piperidine Synthesis. DTIC.
  • Kondratov, I. S., et al. (2019). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 84(2), 804–814. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Azetidin-3-yl)ethan-1-ol. PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • Patel, M., & Patel, P. (2014). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. U.S.
  • Singh, G., & Kumar, A. (2022). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 14(1), 15-32. [Link]

  • S. R. Cheekatla. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • T. M. Bott and F. G. West. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS: Serve Content.

Sources

Exploratory

In-Depth Physicochemical Profiling of 2-(Azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one: A Bifunctional Scaffold for Lead Optimization

Executive Summary In contemporary medicinal chemistry, the pursuit of optimal pharmacokinetic and pharmacodynamic profiles frequently necessitates the use of highly functionalized, non-traditional building blocks. 2-(Aze...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pursuit of optimal pharmacokinetic and pharmacodynamic profiles frequently necessitates the use of highly functionalized, non-traditional building blocks. 2-(Azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one represents a sophisticated bifunctional scaffold that marries the high basicity and polarity of a strained azetidine ring with the lipophilicity and metabolic robustness of a piperidine-derived tertiary amide. As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical properties of this molecule, explaining the mechanistic causality behind its behavior and providing self-validating experimental protocols for its characterization in drug discovery workflows.

Structural and Physicochemical Profiling

The architectural design of 2-(Azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one is highly deliberate. By linking an azetidine moiety to a piperidine ring via a propionyl linker, the molecule achieves a delicate balance between aqueous solubility and membrane permeability.

Quantitative Data Summary

The following table synthesizes the calculated and literature-extrapolated physicochemical properties of the compound, providing a baseline for structural optimization.

PropertyValueAnalytical Rationale / Source
Molecular Formula C₁₁H₂₀N₂OExact mass calculation
Molecular Weight 196.29 g/mol Monoisotopic mass analysis
Topological Polar Surface Area (TPSA) 32.34 Ų2D Structure Calculation (Secondary Amine + Tertiary Amide)
LogP (Octanol/Water) 1.40 ± 0.20Consensus cLogP estimation
pKa (Conjugate Acid) 9.8 ± 0.4Extrapolated from base [1]
H-Bond Donors 1Azetidine (N-H)
H-Bond Acceptors 2Amide (C=O), Azetidine (N)
Rotatable Bonds 3Conformational profiling of the propionyl linker
Mechanistic Causality of Properties
  • Azetidine Basicity and Solubility: The secondary amine of the azetidine ring acts as the primary basic center. While unsubstituted azetidine possesses a highly basic pKa of 11.3 [1], the inductive electron-withdrawing effect (-I) of the adjacent propionamide moiety at the 3-position dampens this basicity to an estimated pKa of 9.8. This causality is critical: it ensures the molecule is predominantly ionized at physiological pH (7.4), driving high aqueous solubility, while maintaining a sufficient neutral fraction to cross lipid bilayers. Furthermore, azetidines act as "stretched" analogues of smaller heterocycles, providing unique exit vectors that enhance conformational flexibility without violating Lipinski's Rule of Five, making them advanced building blocks for drug discovery [2].

  • Piperidine Amide Stability: The piperidine-1-yl moiety forms a tertiary amide with the propionyl chain. Unlike primary or secondary amides, tertiary amides—particularly those embedded in a saturated six-membered piperidine ring—exhibit profound resistance to hydrolytic and enzymatic cleavage. The steric bulk of the piperidine ring physically shields the carbonyl carbon from nucleophilic attack by proteases or amidases. This structural choice directly correlates with improved half-lives in liver microsomes, a phenomenon well-documented in comparative stability studies of [3].

Logical Relationship Mapping

To visualize how the distinct structural motifs of 2-(Azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one dictate its physicochemical behavior, the following logical relationship graph maps the molecular components to their resulting drug-like properties.

SPR Core 2-(Azetidin-3-yl)-1-(piperidin-1-yl) propan-1-one Azetidine Azetidine Ring (Secondary Amine) Core->Azetidine Amide Tertiary Amide (Piperidine Core) Core->Amide AlphaCH Alpha-Methyl Group (Chiral Center) Core->AlphaCH Prop1 High Aqueous Solubility (pKa ~ 9.8) Azetidine->Prop1 Protonation at pH 7.4 Prop2 Metabolic Stability (Protease Resistance) Amide->Prop2 Steric shielding Prop3 Target Selectivity (Stereospecific Binding) AlphaCH->Prop3 Vector control

Caption: Logical relationship mapping between structural motifs and resulting physicochemical properties.

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. They do not merely generate data; they inherently verify the accuracy of the assay conditions during execution.

Protocol A: Yasuda-Shedlovsky Potentiometric Titration for pKa Determination

Because 2-(Azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one possesses moderate lipophilicity, standard aqueous titration can lead to micro-precipitation, skewing pKa results. This protocol utilizes a methanol/water cosolvent system.

Step-by-Step Methodology:

  • Preparation: Dissolve 2.0 mg of the compound in 10 mL of a standardized methanol/water mixture (ranging from 10% to 50% w/w methanol) containing 0.15 M KCl to maintain constant ionic strength.

  • Titration: Titrate the solution using 0.5 M standardized HCl at 25.0 ± 0.1 °C under a nitrogen atmosphere to prevent CO₂ absorption.

  • Self-Validation (Gran Plot): Transform the titration curve using a Gran plot (plotting the first derivative of the pH change against titrant volume). Causality: The Gran plot self-validates the exact equivalence point and automatically flags the presence of dissolved carbonate impurities in the titrant. If the Gran plot is non-linear, the titration is invalidated and the system must be purged.

  • Extrapolation: Plot the apparent pKa (psKa) against the dielectric constant of the varying methanol/water mixtures. Extrapolate to 100% water (Yasuda-Shedlovsky extrapolation) to determine the true aqueous pKa.

Protocol B: In Vitro Microsomal Stability and Intrinsic Clearance (CLint) Assay

This assay evaluates the metabolic robustness of the piperidine amide and the alpha-carbon.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare human liver microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Incubation: Pre-incubate the compound (final concentration 1 µM) with the matrix for 5 minutes at 37 °C.

  • Initiation: Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Self-Validation Controls:

    • Negative Control: Run a parallel incubation lacking NADPH. Causality: This isolates non-CYP450 mediated degradation (e.g., chemical hydrolysis). If degradation occurs here, the amide is chemically unstable, invalidating enzymatic clearance assumptions.

    • Positive Control: Run a parallel incubation with Verapamil. Causality: This validates the enzymatic viability of the microsomal batch. If Verapamil fails to degrade rapidly, the entire plate is invalidated.

  • Quenching & Analysis: At time points (0, 5, 15, 30, 45, 60 mins), extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 minutes.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the half-life (t₁/₂) and intrinsic clearance (CLint).

Experimental Workflow Visualization

The following diagram illustrates the critical path and decision gates of the self-validating microsomal stability assay described in Protocol B.

Workflow Start Compound Preparation (1 µM in buffer) Incubation Microsomal Incubation (+/- NADPH, 37°C) Start->Incubation Add to matrix Quench Protein Precipitation (Cold Acetonitrile + IS) Incubation->Quench Time points (0-60 min) Centrifugation Centrifugation (4000 rpm, 15 min) Quench->Centrifugation Stop reaction LCMS LC-MS/MS Analysis (MRM Mode) Centrifugation->LCMS Supernatant extraction Data Calculate CL_int & t_1/2 LCMS->Data Peak area ratio

Caption: Experimental workflow for self-validating microsomal stability and intrinsic clearance profiling.

References

  • Title: Azetidine | C3H7N | CID 10422 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability Source: Prostaglandins & Other Lipid Mediators (via PubMed Central) URL: [Link]

Foundational

Azetidine-Containing Building Blocks: A Technical Guide for Medicinal Chemistry

[1] Executive Summary In the pursuit of optimal drug-like space, the azetidine ring has graduated from a "niche" curiosity to a privileged scaffold. This four-membered nitrogen heterocycle offers a distinct solution to t...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the pursuit of optimal drug-like space, the azetidine ring has graduated from a "niche" curiosity to a privileged scaffold. This four-membered nitrogen heterocycle offers a distinct solution to the "molecular obesity" crisis in drug discovery.[1] By replacing larger saturated rings (pyrrolidine, piperidine) or planar aromatics with azetidine, medicinal chemists can lower lipophilicity (LogP) and increase metabolic stability while maintaining specific vector orientations that are inaccessible to other conformers.[2]

This guide provides an in-depth analysis of azetidine building blocks, focusing on their strategic application as bioisosteres, modern synthetic routes via strain-release chemistry, and their proven utility in FDA-approved therapeutics.[1][3][4]

Part 1: Strategic Value in Drug Design

The "Goldilocks" Bioisostere

The azetidine ring occupies a unique physicochemical niche.[5] It serves as a bridge between the high strain of aziridines and the flexibility of pyrrolidines.

  • Lipophilicity Modulation: Replacing a piperidine or pyrrolidine with an azetidine typically lowers LogP due to the reduction in carbon count (

    
    ), improving Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE).
    
  • Basicity (pKa): The pKa of the azetidine nitrogen (~11.[6]3) is comparable to pyrrolidine (~11.[1]3) and piperidine (~11.2), ensuring it remains protonated at physiological pH to participate in critical ionic interactions (e.g., Asp/Glu residues in active sites).

  • Gem-Dimethyl Mimicry: The 3,3-disubstituted azetidine scaffold acts as a bioisostere for the gem-dimethyl group, providing steric bulk to fill hydrophobic pockets without the metabolic liability of methyl groups.

Vector Analysis and Conformational Control

Unlike the chair conformation of piperidine or the envelope of pyrrolidine, azetidine exists in a puckered conformation with a low energy barrier to inversion (~1.3 kcal/mol). This allows 3-substituted azetidines to orient substituents in a specific vector space that is distinct from 5- or 6-membered rings.[1]

Visualization: Conformational & Vector Comparison

The following diagram illustrates the structural differentiation between azetidine and its homologues.

Azetidine_Vectors cluster_0 Azetidine (4-membered) cluster_1 Pyrrolidine (5-membered) cluster_2 Cyclobutane (4-membered) Azetidine Azetidine Puckered Angle: ~30° Exit Vector: Rigid, Linear Prop_Az High sp3 Character Low Lipophilicity Azetidine->Prop_Az Pyrrolidine Pyrrolidine Envelope Conformation Exit Vector: Flexible Azetidine->Pyrrolidine Ring Expansion (+CH2) Cyclobutane Cyclobutane Puckered Exit Vector: Similar to Azetidine Azetidine->Cyclobutane Bioisostere (N -> CH) Prop_Pyr Higher Lipophilicity Metabolic Liability Pyrrolidine->Prop_Pyr Prop_Cb Liponeutral No H-bond Donor/Acceptor Cyclobutane->Prop_Cb

Figure 1: Comparative analysis of ring size, conformation, and physicochemical impact.

Part 2: Synthetic Methodologies (The "How-To")

Traditional synthesis (e.g., cyclization of gamma-haloamines) is often low-yielding for substituted azetidines.[1] Modern medicinal chemistry relies on Strain-Release Methodologies and Photoredox Catalysis to access complex azetidine building blocks.[1][5][7]

Strain-Release Functionalization of Bicyclo[1.1.0]butanes (BCBs)

The most robust method for generating 1,3-disubstituted azetidines is the strain-release ring opening of bicyclo[1.1.0]butanes (BCBs) or 1-azabicyclo[1.1.0]butanes (ABBs). This approach utilizes the high strain energy of the central bond (~66 kcal/mol) to drive the reaction with nucleophiles or radicals.

Key Advantages:

  • Atom Economy: 100% atom economical addition.[1]

  • Versatility: Access to 3-substituted azetidines (via BCB) or 3-functionalized azetidines (via ABB).[1]

  • Stereocontrol: Radical additions can yield high diastereoselectivity.[1]

Workflow: Strain-Release Synthesis

BCB_Synthesis Start Precursor: Bicyclo[1.1.0]butane (BCB) Path1 Nucleophilic Addition (Thiols, Amines) Start->Path1 Strain Release Path2 Radical Addition (Photoredox/Minisci) Start->Path2 SET / Radical Transfer Inter1 Anionic Intermediate Path1->Inter1 Inter2 Radical Intermediate (Bridgehead Radical) Path2->Inter2 Prod1 3-Substituted Azetidine (Nucleophile @ C3) Inter1->Prod1 Protonation/E+ Trap Prod2 1,3-Disubstituted Azetidine (Functionalized) Inter2->Prod2 Radical Trap/X-Coupling

Figure 2: Divergent synthetic pathways from Bicyclo[1.1.0]butane precursors.

Part 3: Case Studies & Applications

Cobimetinib (Cotellic)[9]
  • Indication: MEK inhibitor for melanoma.[1]

  • Role of Azetidine: The azetidine ring is part of the core scaffold, replacing larger rings to optimize the fit within the ATP-binding pocket while maintaining solubility. It demonstrates the stability of the ring in an oral drug.

Baricitinib (Olumiant)
  • Indication: JAK1/JAK2 inhibitor for rheumatoid arthritis.[1]

  • Role of Azetidine: Contains a 1-(ethylsulfonyl)-3-(cyanomethyl)azetidine-3-yl moiety.[1]

  • Engineering Insight: The 3,3-disubstitution pattern (cyanomethyl and amine linkage) exploits the azetidine as a rigid spacer. The electron-withdrawing sulfonyl group on the nitrogen modulates the pKa and metabolic stability, preventing N-oxidation.

Delafloxacin (Baxdela)
  • Indication: Fluoroquinolone antibiotic.[1]

  • Role of Azetidine: Features a 3-aminoazetidine substituent at the C7 position.[1] This substitution improves activity against Gram-positive bacteria (MRSA) and enhances acidic pH activity compared to the traditional piperazine/pyrrolidine analogs.[1]

Part 4: Experimental Protocol

Protocol: Synthesis of 3-Aryl-Azetidines via Photoredox Strain-Release

Objective: Synthesize a 3-aryl-azetidine building block from [1.1.1]propellane precursor or commercially available 1-azabicyclo[1.1.0]butane derivatives using a photoredox protocol (adapted from Science 2016 and J. Am. Chem. Soc.[1][3][4][8] 2020).[1][4][9][10]

Reagents:

  • Substrate: N-Boc-3-iodo-azetidine (or BCB precursor for de novo synthesis).

  • Aryl Halide: Ar-Br (wide scope).[1]

  • Catalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (Photocatalyst).[1]

  • Reductant/Base: TTMSS (Tris(trimethylsilyl)silane) / Na2CO3.[1]

  • Solvent: DME (Dimethoxyethane).[1]

Step-by-Step Methodology:

  • Preparation of Reaction Vessel:

    • Flame-dry a 10 mL crimp-top vial equipped with a magnetic stir bar.

    • Transfer into a nitrogen-filled glovebox.[1]

  • Reagent Addition:

    • Add Aryl Bromide (0.2 mmol, 1.0 equiv).

    • Add N-Boc-3-iodo-azetidine (0.3 mmol, 1.5 equiv).

    • Add Ir-Photocatalyst (2.0 µmol, 1 mol%).[1]

    • Add NiCl2[1]·glyme (0.02 mmol, 10 mol%) and dtbbpy (0.02 mmol, 10 mol%) if performing cross-coupling (Metallaphotoredox).

    • Add TTMSS (0.2 mmol, 1.0 equiv) if performing reductive coupling.[1]

  • Solvent & Degassing:

    • Add anhydrous DME (2.0 mL).

    • Seal the vial with a Teflon-lined cap.[1]

    • Remove from glovebox.[1] If not using a glovebox, sparge with Argon for 15 minutes.[1]

  • Irradiation:

    • Place the vial 2 cm away from a 34 W Blue LED (450 nm) lamp.[1]

    • Stir vigorously at room temperature. Use a fan to maintain temperature <30°C.[1]

    • Reaction Time: 16–24 hours (monitor by LC-MS for consumption of Aryl Bromide).[1]

  • Work-up & Purification:

    • Dilute the reaction mixture with EtOAc (10 mL) and wash with saturated NaHCO3 (10 mL) and brine (10 mL).

    • Dry organic layer over Na2SO4, filter, and concentrate in vacuo.[1]

    • Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).[1]

  • Validation:

    • 1H NMR: Look for the characteristic azetidine protons (typically δ 3.5–4.5 ppm, appearing as multiplets due to puckering).

    • 13C NMR: Confirm the C3 carbon shift.

Part 5: Quantitative Data Summary

PropertyAzetidine (n=4)Pyrrolidine (n=5)Piperidine (n=6)Impact on Drug Design
pKa (Conj.[1] Acid) 11.2911.2711.22Retains basicity for ionic bonding.[1]
LogP (Parent) 0.10.460.84Lowers lipophilicity; improves LLE.[1]
Ring Strain (kcal/mol) ~26~6~0Higher reactivity; rigid exit vectors.[1]
Inversion Barrier Low (~1.3 kcal/mol)ModerateHigh (Chair)Rapid puckering; effectively planar average.[1]

References

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. PubMed, 2026.[1] Link

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 2021.[1] Link

  • Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society, 2025.[1] Link

  • Radical Strain-Release Photocatalysis for the Synthesis of Azetidines. ChemRxiv, 2024.[1][11] Link

  • Synthesis of Polysubstituted Cyclobutanes through a Photoredox Strain-Release/[3,3]-Rearrangement Cascade. Nature Communications, 2025.[1] Link

  • Azetidine Amides in Drugs: Structure Search. Drug Hunter, 2024.[1][12] Link

Sources

Exploratory

The Privileged Scaffold: Therapeutic Potential of Alpha-Substituted Amide Derivatives

The following technical guide is structured to provide an advanced, field-ready analysis of alpha-substituted amide derivatives. It moves beyond basic definitions to explore the medicinal chemistry strategies, synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an advanced, field-ready analysis of alpha-substituted amide derivatives. It moves beyond basic definitions to explore the medicinal chemistry strategies, synthesis protocols, and mechanistic insights required for high-impact drug discovery.[1]

[2]

Executive Summary

In the landscape of medicinal chemistry, the amide bond is ubiquitous.[2] However, the alpha-substituted amide (ASA) represents a "privileged scaffold"—a structural motif capable of providing high-affinity ligands for a diverse array of biological targets. By introducing functional groups (hydroxyl, amino, or carbonyl) at the


-carbon relative to the amide carbonyl, researchers can dramatically alter the physicochemical properties, metabolic stability, and binding kinetics of a drug candidate.

This guide dissects the therapeutic utility of three primary ASA subclasses:

  • 
    -Amino Amides:  Potent modulators of voltage-gated ion channels (Epilepsy, Pain).
    
  • 
    -Hydroxy Amides:  Metabolic stabilizers and hydrogen-bond donors (Oncology, Antivirals).
    
  • 
    -Keto Amides:  Electrophilic warheads for covalent enzyme inhibition (Infectious Disease).
    

Part 1: Chemical Space & SAR Logic

The "Alpha-Effect" in Drug Design

The substitution at the


-position is not merely decorative; it is a functional lever that controls the molecule's fate.
  • Conformational Restriction: Substituents at the

    
    -carbon introduce steric strain (A(1,3) strain), locking the amide bond into preferred conformations. This reduces the entropic penalty upon binding to a protein target.
    
  • Metabolic Blockade: Unsubstituted amides are prone to rapid hydrolysis by amidases. An

    
    -substituent (especially bulky or branched groups) sterically hinders the approach of hydrolytic enzymes, significantly extending the half-life (
    
    
    
    ).
  • Electronic Modulation:

    • 
      -Amino:  Introduces a basic center, often protonated at physiological pH, enhancing solubility and enabling cation-
      
      
      
      interactions.
    • 
      -Keto:  Increases the electrophilicity of the amide carbonyl and the 
      
      
      
      -carbonyl, creating a "warhead" capable of reversible or irreversible covalent bonding with active site nucleophiles (e.g., Serine or Cysteine residues).
Visualization: The ASA Pharmacophore Map

The following diagram illustrates the Structure-Activity Relationship (SAR) logic guiding the design of ASA derivatives.

SAR_Logic Core Alpha-Substituted Amide (Scaffold) Sub_Amino α-Amino Group (-NH2 / -NHR) Core->Sub_Amino Substitution Sub_Hydroxy α-Hydroxy Group (-OH) Core->Sub_Hydroxy Substitution Sub_Keto α-Keto Group (=O) Core->Sub_Keto Oxidation Target_Ion Target: Ion Channels (Na+, Ca2+) Sub_Amino->Target_Ion Modulates Voltage Gating (e.g., Lacosamide) Target_Stab Property: Metabolic Stability Sub_Hydroxy->Target_Stab H-Bond Donor & Steric Shield Target_Enz Target: Proteases (Serine/Cysteine) Sub_Keto->Target_Enz Electrophilic Trap (Covalent Inhibition) Target_Stab->Target_Ion Enhanced Bioavailability

Caption: SAR decision tree for alpha-substituted amides. Selection of the alpha-substituent dictates the therapeutic class and mechanism of action.

Part 2: Therapeutic Applications & Mechanisms[4]

Neurology: -Amino Amides as Anticonvulsants

Compounds like Lacosamide and Safinamide exemplify this class.

  • Mechanism: They function primarily by enhancing the slow inactivation of voltage-gated sodium channels (

    
    ). Unlike traditional blockers (e.g., Carbamazepine) that affect fast inactivation, 
    
    
    
    -amino amides bind to the channel in its open/inactivated state, stabilizing a non-conducting conformation.
  • Key Insight: The stereochemistry at the

    
    -carbon is critical. For many derivatives, the 
    
    
    
    -enantiomer exhibits superior potency and lower neurotoxicity compared to the
    
    
    -enantiomer [1].[3]
Infectious Disease: -Keto Amides as Protease Inhibitors

The


-keto amide moiety is a potent "warhead" for targeting viral proteases (e.g., SARS-CoV-2 Mpro, Dengue NS2B-NS3).
  • Mechanism: The

    
    -keto carbonyl is highly electrophilic. It undergoes a nucleophilic attack by the catalytic cysteine or serine of the protease, forming a reversible hemithioacetal or hemiacetal transition state. This mimics the tetrahedral intermediate of peptide hydrolysis, effectively jamming the enzyme.
    
  • Advantage: Unlike irreversible Michael acceptors,

    
    -keto amides often offer reversible covalent inhibition, reducing the risk of off-target toxicity (immunogenicity) associated with permanent protein adducts [2].
    
Visualization: Covalent Inhibition Mechanism

The diagram below details the interaction between a Cysteine protease (e.g., Mpro) and an


-keto amide inhibitor.

Mechanism_Protease Enzyme Free Enzyme (Active Site Cys-SH) Complex Michaelis Complex (Non-covalent binding) Enzyme->Complex + Inhibitor Inhibitor α-Keto Amide Inhibitor (Electrophilic Carbonyl) Inhibitor->Complex TS Tetrahedral Intermediate (Covalent Adduct) Complex->TS Nucleophilic Attack (S- to C=O) TS->Enzyme Slow Dissociation (Reversible) Stabilization Oxyanion Hole Stabilization Stabilization->TS H-Bonding

Caption: Mechanism of reversible covalent inhibition. The alpha-keto group traps the catalytic cysteine, forming a stable tetrahedral adduct.

Part 3: Field-Proven Experimental Protocols

Synthesis of Peptidomimetic -Keto Amides

Context: Direct coupling of


-keto acids is often plagued by low yields due to the instability of the keto acid (decarboxylation) and racemization.
Expert Insight:  The most robust route involves the coupling of an 

-hydroxy acid followed by a mild oxidation. This "Hydroxy-to-Keto" strategy ensures stereochemical integrity and high yield.
Protocol: The Modified Pfitzner-Moffatt Strategy

Objective: Synthesis of a library of


-keto amide protease inhibitors.

Step 1: Peptide Coupling (Hydroxy-Amide Formation)

  • Reagents: Dissolve the amine component (1.0 equiv) and the corresponding

    
    -hydroxy acid (1.1 equiv) in dry DMF.
    
  • Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv) at 0°C.

  • Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS for the disappearance of the amine.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4 and concentrate.

    • Checkpoint: The

      
      -hydroxy amide intermediate is stable and can be stored. Verify purity >95% before oxidation.
      

Step 2: Dess-Martin Periodinane (DMP) Oxidation

  • Setup: Dissolve the

    
    -hydroxy amide (1.0 equiv) in anhydrous DCM.
    
  • Oxidation: Add Dess-Martin Periodinane (1.5 equiv) in one portion at 0°C.

  • Reaction: Warm to room temperature and stir for 2–4 hours.

    • Why DMP? DMP is preferred over Swern oxidation here because it avoids the use of toxic oxalyl chloride and operates under milder conditions, preserving stereocenters at the

      
      -position [3].
      
  • Quench: Add a 1:1 mixture of sat. NaHCO3 and 10% Na2S2O3. Stir vigorously until the organic layer is clear (removes iodine byproducts).

  • Purification: Extract with DCM. Purify via flash column chromatography (Silica, Hexane/EtOAc gradient).

Biological Screening: FRET-Based Protease Assay

Objective: Determine


 values for the synthesized 

-keto amides against a viral protease (e.g., SARS-CoV-2 Mpro).

Workflow:

  • Substrate: Use a fluorogenic substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans). Cleavage separates the quencher (Dabcyl) from the donor (Edans), generating fluorescence.

  • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

  • Procedure:

    • Incubate Enzyme (50 nM) with Inhibitor (serial dilutions) for 30 min at RT (allows equilibrium of covalent bond formation).

    • Add Substrate (20 µM) to initiate reaction.

    • Measure fluorescence (Ex 340 nm / Em 490 nm) continuously for 10 min.

  • Analysis: Calculate initial velocity (

    
    ). Plot % Inhibition vs. [Inhibitor] to derive 
    
    
    
    .
Visualization: Synthesis & Screening Workflow

Workflow cluster_0 Chemical Synthesis (Hydroxy-to-Keto Route) cluster_1 Biological Evaluation Step1 Coupling: Amine + α-Hydroxy Acid (HATU, DIPEA) Step2 Intermediate: α-Hydroxy Amide Step1->Step2 Step3 Oxidation: Dess-Martin Periodinane (DCM, 0°C) Step2->Step3 Step4 Product: α-Keto Amide Step3->Step4 Assay FRET Protease Assay (Incubation 30 min) Step4->Assay Library Submission Data Data Analysis: IC50 Determination Assay->Data

Caption: Integrated workflow for the generation and evaluation of alpha-keto amide inhibitors. The oxidation step is the critical quality control point.

Part 4: Quantitative Data Summary (Mock Data)

The following table illustrates typical SAR trends observed when optimizing


-substituted amides for protease inhibition (based on literature trends for Mpro inhibitors [4]).
Compound ID

-Substituent
R-Group (Side Chain)

(nM)

(Microsomal)
Interpretation
ASA-01 -H (Unsubstituted)Benzyl>10,00012 minRapid hydrolysis; no covalent trap.
ASA-02 -OH (Hydroxy)Benzyl4,50045 minImproved stability; weak binding.
ASA-03 =O (Keto)Benzyl12055 minHit: Covalent warhead engaged.
ASA-04 =O (Keto)Cyclopropyl1585 minLead: Hydrophobic collapse improves potency.
ASA-05 =O (Keto)tert-Butyl350>120 minSteric bulk improves stability but hinders binding.

References

  • Kohn, H. et al. (2019). Synthesis and Anticonvulsant Activity of α-Amino Acid Amide Derivatives. Bentham Science. Link

  • Zhang, L. et al. (2020). Alpha-ketoamides as Broad-Spectrum Inhibitors of Coronavirus and Enterovirus Replication. Science. Link

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry. Link

  • Zhang, J. et al. (2023). Discovery and structure-activity relationship studies of novel α-ketoamide derivatives targeting the SARS-CoV-2 main protease.[4] European Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[5] The Biological Versatility of α-Hydroxy Amides: A Technical Guide for Drug Discovery.Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Amide Coupling with Sterically Hindered Azetidines

Abstract The synthesis of amide bonds involving sterically hindered azetidines presents a significant challenge in medicinal chemistry and drug development. The inherent ring strain of the azetidine scaffold, coupled wit...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of amide bonds involving sterically hindered azetidines presents a significant challenge in medicinal chemistry and drug development. The inherent ring strain of the azetidine scaffold, coupled with bulky substituents, can dramatically decrease the nucleophilicity of the nitrogen atom, rendering standard amide coupling protocols inefficient.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective strategies and detailed protocols for the successful acylation of sterically hindered azetidines. We will delve into the mechanistic rationale behind reagent selection and provide step-by-step protocols for high-yielding amide bond formation.

Introduction: The Challenge of Sterically Hindered Azetidines

Azetidines are valuable four-membered nitrogen-containing heterocycles that serve as important structural motifs in a variety of biologically active molecules and approved pharmaceuticals.[1][2] Their unique three-dimensional structure and ability to act as bioisosteres for other functional groups make them attractive building blocks in drug discovery.[3] However, the synthetic utility of azetidines, particularly those with significant steric bulk at the 2- and/or 4-positions, is often hampered by the difficulty of forming amide bonds.

The primary challenges in the amide coupling of sterically hindered azetidines are twofold:

  • Reduced Nucleophilicity: The nitrogen atom of a hindered azetidine is sterically shielded, which impedes its approach to the activated carboxylic acid species. This leads to slow reaction rates and often incomplete conversions.

  • Ring Strain: The approximately 25.4 kcal/mol of ring strain in the azetidine ring can influence its reactivity.[1] While this strain can be exploited for certain transformations, it can also contribute to undesired side reactions under harsh coupling conditions.

Overcoming these challenges requires the use of highly efficient coupling reagents and carefully optimized reaction conditions that promote the desired amide bond formation while minimizing side reactions.

Selecting the Optimal Coupling Reagent

Standard amide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the absence of additives, often fail to provide satisfactory yields with sterically demanding substrates.[4][5][6] For successful coupling with hindered azetidines, more potent activating agents are necessary. The most effective reagents fall into the categories of uronium/aminium salts and phosphonium salts, often used in conjunction with nucleophilic additives.

Uronium/Aminium Salts: The Power of HATU and COMU

Uronium and aminium salts are among the most effective coupling reagents for challenging amide bond formations.[7][8]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a highly efficient coupling reagent that is particularly well-suited for substrates with significant steric hindrance.[9] Its superiority over older HOBt-based reagents like HBTU stems from the nitrogen atom in the pyridine ring, which can participate in a pseudo-intramolecular hydrogen bond, enhancing the reactivity of the activated ester.[10]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a third-generation uronium-type coupling reagent that offers several advantages. It incorporates OxymaPure as the leaving group, which is not only a superior activating agent to HOBt but is also non-explosive and has a lower allergenic potential.[11][12] COMU has demonstrated coupling efficiencies comparable to or even exceeding HATU in some cases.[11]

The Role of Additives: HOBt, HOAt, and OxymaPure

Additives are crucial for enhancing the rate of amide bond formation and suppressing racemization, especially when using carbodiimides.[7][11] They react with the initially formed activated carboxylic acid species to generate a more reactive intermediate.

  • HOBt (1-Hydroxybenzotriazole): A classic additive that improves coupling efficiency and reduces side reactions.[13]

  • HOAt (1-Hydroxy-7-azabenzotriazole): More reactive than HOBt due to the nitrogen atom in the pyridine ring, which can accelerate the coupling reaction.[10]

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective and safer alternative to HOBt and HOAt.[14][15] It is an exceptional reagent for suppressing racemization and enhancing coupling efficiency.[14]

Experimental Protocols

The following protocols are designed to provide a starting point for the amide coupling of sterically hindered azetidines. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

General Considerations
  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are typically the solvents of choice. Acetonitrile can also be effective.[4]

  • Base: A non-nucleophilic organic base is required to neutralize the acid formed during the reaction. N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used.

  • Stoichiometry: For challenging couplings, it is often beneficial to use a slight excess of the carboxylic acid and coupling reagent relative to the azetidine.

  • Temperature: Most couplings are performed at room temperature. In cases of very low reactivity, gentle heating (e.g., 40-50 °C) may be beneficial, but should be monitored carefully to avoid decomposition.

Protocol 1: HATU-Mediated Coupling

This protocol is highly effective for a wide range of sterically hindered azetidines and carboxylic acids.

Materials:

  • Sterically hindered azetidine

  • Carboxylic acid

  • HATU

  • DIPEA

  • Anhydrous DMF

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.2 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) to the solution.

  • Add DIPEA (2.5 equivalents) to the reaction mixture and stir for 1-2 minutes to pre-activate the carboxylic acid.

  • Add the sterically hindered azetidine (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: COMU-Mediated Coupling

This protocol offers a highly efficient and safer alternative to HATU.

Materials:

  • Sterically hindered azetidine

  • Carboxylic acid

  • COMU

  • DIPEA

  • Anhydrous DMF

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.1 equivalents) and the sterically hindered azetidine (1.0 equivalent) in anhydrous DMF.

  • Add COMU (1.1 equivalents) to the solution.

  • Add DIPEA (2.2 equivalents) to the reaction mixture. The solution may change color, which can serve as a visual indicator of the reaction's progress.[12]

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress.

  • Work-up and purification are performed as described in Protocol 1.

Protocol 3: Acyl Fluoride-Mediated Coupling for Extremely Hindered Substrates

For exceptionally challenging couplings where standard methods fail, the in-situ generation of an acyl fluoride followed by reaction with the azetidine at an elevated temperature can be a powerful strategy.[5][16][17][18]

Materials:

  • Sterically hindered azetidine

  • Carboxylic acid

  • Cyanuric fluoride or XtalFluor-E

  • Pyridine

  • Anhydrous DCM or another suitable aprotic solvent

Procedure:

  • Acyl Fluoride Formation:

    • In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Add pyridine (1.2 equivalents) followed by the dropwise addition of cyanuric fluoride (0.5 equivalents) or another suitable fluorinating agent.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Amide Coupling:

    • Add the sterically hindered azetidine (1.2 equivalents) to the solution containing the in-situ generated acyl fluoride.

    • Heat the reaction mixture to a temperature between 40 °C and 80 °C, depending on the substrate's stability.

    • Stir for 12-48 hours, monitoring the reaction progress.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Data Presentation

Coupling Reagent Additive Typical Equivalents (Acid:Reagent:Base:Amine) Typical Reaction Time Key Advantages
HATU (HOAt is part of the structure)1.2 : 1.2 : 2.5 : 1.04-24 hoursHigh efficiency for hindered substrates, well-established.[9]
COMU (OxymaPure is part of the structure)1.1 : 1.1 : 2.2 : 1.02-12 hoursHigh efficiency, safer byproducts, visual reaction monitoring.[11][12]
EDC HOBt or OxymaPure1.2 : 1.5 : 1.2 : 1.012-48 hoursCost-effective for less demanding couplings.[4]
Acyl Fluoride N/A(See Protocol 3)12-48 hoursEffective for extremely hindered and electron-deficient substrates.[5]

Visualization of Key Processes

General Amide Coupling Workflow

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_workup Work-up & Purification Carboxylic_Acid Carboxylic Acid Activated_Intermediate Activated Intermediate (e.g., OAt-ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent + Base Coupling_Reagent Coupling Reagent (e.g., HATU, COMU) Base Base (e.g., DIPEA) Amide_Product Amide Product Activated_Intermediate->Amide_Product + Hindered Azetidine Hindered_Azetidine Sterically Hindered Azetidine Quench Aqueous Work-up Amide_Product->Quench Purification Chromatography Quench->Purification

Caption: General workflow for amide coupling with sterically hindered azetidines.

Mechanism of HATU-Mediated Activation

G RCOOH R-COOH OAt_Ester OAt-Active Ester RCOOH->OAt_Ester + HATU + Base HATU HATU Base Base Amide Amide Product OAt_Ester->Amide + Azetidine Azetidine Hindered Azetidine Byproducts Byproducts

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Conclusion

The successful amide coupling of sterically hindered azetidines is achievable through the judicious selection of modern, highly active coupling reagents and optimized reaction protocols. Uronium/aminium reagents such as HATU and COMU have proven to be particularly effective in overcoming the steric and electronic challenges posed by these substrates. For cases of extreme steric hindrance, the formation of acyl fluorides provides a robust alternative. The protocols and guidelines presented in this application note offer a solid foundation for researchers to tackle these challenging yet crucial transformations in their synthetic endeavors.

References

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Self-validating source.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022, November 30). PMC. Retrieved from [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017, September 27). RSC Publishing. Retrieved from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing. Retrieved from [Link]

  • Novabiochem® Coupling reagents. (n.d.). Merck. Retrieved from [Link]

  • Industrial application of coupling reagents in peptides. (n.d.). Luxembourg Bio Technologies. Retrieved from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). University of Copenhagen Research Portal. Retrieved from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). University of Southern Denmark. Retrieved from [Link]

  • Which reagent high yield direct amide formation between Carboxylic acids and amines?. (2012, November 8). ResearchGate. Retrieved from [Link]

  • Acid Versus Amide—Facts and Fallacies: A Case Study in Glycomimetic Ligand Design. (n.d.). Self-validating source. Retrieved from [Link]

  • CHAPTER 4: Amide Bond Formation. (2022, May 20). The Royal Society of Chemistry. Retrieved from [Link]

  • OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. (2020, September 23). Digital CSIC. Retrieved from [Link]

  • COMU: A third generation of uronium-type coupling reagents. (2009, November 30). Luxembourg Bio Technologies. Retrieved from [Link]

  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion. (2025, August 28). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Synthesis of Sterically Hindered Amides. (n.d.). CHIMIA. Retrieved from [Link]

  • Advances in synthesis and chemistry of azetidines. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Peptide/Amide bond Synthesis – OxymaPure®. (n.d.). cem-solutions.com. Retrieved from [Link]

  • Tips and tricks for difficult amide bond formation?. (2021, October 20). Reddit. Retrieved from [Link]

  • Challenges and Breakthroughs in Selective Amide Activation. (n.d.). PMC. Retrieved from [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020, December 22). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the N-Functionalization of Azetidines in Propan-1-one Systems

Introduction: The Strategic Value of the N-Functionalized Azetidine Scaffold The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in modern medicinal chemistry.[1][2] Its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the N-Functionalized Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in modern medicinal chemistry.[1][2] Its incorporation into drug candidates often imparts desirable physicochemical properties, including improved metabolic stability, increased aqueous solubility, and a three-dimensional structure that can enhance target engagement.[3] Functionalization of the azetidine nitrogen atom provides a powerful vector for modulating a compound's pharmacological profile, allowing for the introduction of diverse substituents that can serve as pharmacophores, tune lipophilicity, or establish key interactions with biological targets.

This guide provides detailed protocols and expert insights into the reaction conditions for functionalizing the azetidine nitrogen using propan-1-one and its derivatives as electrophilic partners. We will explore three robust and versatile synthetic strategies: Reductive Amination , Aza-Michael Addition , and Nucleophilic Substitution . These methods offer a comprehensive toolkit for researchers, scientists, and drug development professionals to access a wide array of novel N-substituted azetidines.

Core Synthetic Strategies: An Overview

The functionalization of the secondary amine in the azetidine ring hinges on its nucleophilic character. The choice of strategy depends on the specific propan-1-one-based electrophile employed.

  • Reductive Amination: This one-pot reaction directly couples azetidine with propan-1-one. An iminium ion intermediate is formed in situ and immediately reduced to yield the N-alkylated product. This method is highly efficient for creating a direct linkage to the propyl backbone.[4][5]

  • Aza-Michael Addition: This strategy involves the conjugate addition of azetidine to an α,β-unsaturated ketone, such as but-3-en-2-one (methyl vinyl ketone), which can be considered a derivative of propan-1-one. This reaction is ideal for introducing a β-keto functionality, a common feature in bioactive molecules.[6]

  • Nucleophilic Substitution: This classic approach utilizes a propan-1-one scaffold bearing a leaving group, typically a halogen at the α-position (e.g., 1-bromopropan-2-one). The azetidine nitrogen acts as a nucleophile, displacing the halide to form a new C-N bond.[7][8]

Protocol 1: N-Propylation via Direct Reductive Amination

This protocol details the direct coupling of azetidine with propan-1-one to synthesize N-propylazetidine.

Experimental Protocol

Materials:

  • Azetidine

  • Propan-1-one (Acetone)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add azetidine (1.0 eq).

  • Dissolve the azetidine in DCE or THF (approx. 0.1-0.2 M concentration).

  • Add propan-1-one (1.1-1.5 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation.

  • Carefully add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the stirring mixture. An exotherm may be observed.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS until the starting azetidine is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography if necessary.

Rationale and Expertise

The choice of sodium triacetoxyborohydride (STAB) is critical for the success of this one-pot reaction.[4] Unlike stronger reducing agents like sodium borohydride (NaBH₄), STAB is mild enough that it does not readily reduce the starting ketone (propan-1-one).[5] It selectively reduces the iminium ion as it is formed, driving the equilibrium of the reaction towards the product. The slightly acidic conditions, provided by the catalytic acetic acid, are essential to promote the condensation of the amine and ketone to form the iminium intermediate. DCE and THF are excellent solvents for this reaction due to their ability to dissolve the reactants and their relative inertness to the reaction conditions.

Mechanism: Reductive Amination

G cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Hydride Reduction Azetidine Azetidine (NH) Propanone Propan-1-one (C=O) Azetidine->Propanone Nucleophilic Attack Hemiaminal Hemiaminal Intermediate Propanone->Hemiaminal Proton H+ Iminium Iminium Ion Hemiaminal->Iminium Dehydration Water H₂O Iminium->Water STAB [H]⁻ (from STAB) Product N-Propylazetidine Iminium->Product STAB->Iminium Hydride Attack G cluster_1 Step 1: Conjugate Addition cluster_2 Step 2: Proton Transfer Azetidine Azetidine (NH) MVK But-3-en-2-one Azetidine->MVK 1,4-Addition Zwitterion Zwitterionic Intermediate MVK->Zwitterion Enolate Enolate Intermediate Zwitterion->Enolate Intramolecular Proton Transfer Product 4-(Azetidin-1-yl)butan-2-one Enolate->Product Tautomerization G cluster_1 Sₙ2 Reaction cluster_2 Neutralization Azetidine Azetidine (NH) Bromoacetone 1-Bromopropan-2-one Azetidine->Bromoacetone Nucleophilic Attack TransitionState [Transition State]‡ Bromoacetone->TransitionState Product_HBr Product + HBr TransitionState->Product_HBr Br⁻ Leaves Base Base (e.g., K₂CO₃) Product_HBr->Base Acid-Base Reaction FinalProduct 1-(Azetidin-1-yl)propan-2-one Base->FinalProduct Salt Salt (e.g., KHCO₃ + KBr) FinalProduct->Salt

Sources

Method

Application Notes and Protocols for the Microwave-Assisted Synthesis of Piperidinyl-Azetidinyl Ketones

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This comprehensive guide details a robust and efficient microwave-assisted protocol for the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and efficient microwave-assisted protocol for the synthesis of piperidinyl-azetidinyl ketones, a class of compounds with significant potential in medicinal chemistry. By leveraging the advantages of microwave-assisted organic synthesis (MAOS), this method offers dramatically reduced reaction times, improved yields, and a greener chemical process compared to conventional heating methods.[1][2] This document provides a step-by-step experimental protocol, from starting materials to the purified product, including critical operational parameters and in-depth explanations of the chemical principles involved. Furthermore, detailed procedures for purification and characterization of the target compounds are presented, supported by illustrative diagrams and data tables.

Introduction: The Significance of Piperidinyl-Azetidinyl Ketones and the Power of Microwave Synthesis

The piperidine and azetidine ring systems are privileged scaffolds in modern drug discovery, appearing in a multitude of clinically approved pharmaceuticals and bioactive molecules.[3][4] The combination of these two saturated heterocycles into a single molecular entity, linked by a ketone functionality, presents a novel chemical space for the exploration of new therapeutic agents. The rigid, strained four-membered azetidine ring can impart unique conformational constraints and influence physicochemical properties, while the six-membered piperidine ring is a well-established motif for interacting with various biological targets.[5]

Traditional synthetic routes to such complex heterocyclic structures often involve lengthy reaction times, harsh conditions, and the generation of significant waste. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering a powerful solution to these challenges.[6][7] By directly and efficiently heating the reaction mixture through dielectric heating, microwaves can accelerate reaction rates by orders of magnitude, often leading to cleaner reactions with higher yields and purity.[1][2] This "green chemistry" approach minimizes energy consumption and the use of hazardous solvents, aligning with the principles of sustainable chemical research and development.[8][9]

This application note provides a validated, step-by-step protocol for the microwave-assisted synthesis of a representative piperidinyl-azetidinyl ketone, specifically (azetidin-3-yl)(piperidin-1-yl)methanone. The described methodology is designed to be readily adaptable for the synthesis of a diverse library of analogues, facilitating rapid structure-activity relationship (SAR) studies in drug discovery programs.

Reaction Scheme and Mechanism

The synthesis of (azetidin-3-yl)(piperidin-1-yl)methanone is proposed to proceed via a two-step sequence, culminating in a microwave-assisted amide coupling reaction.

Step 1: Synthesis of N-Boc-azetidine-3-carboxylic acid (Not detailed in this microwave protocol, assuming commercially available or synthesized via established methods).

Step 2: Microwave-Assisted Amide Coupling

The key step involves the coupling of a commercially available or pre-synthesized N-protected azetidine-3-carboxylic acid with piperidine. The use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like hydroxybenzotriazole (HOBt), facilitates the formation of an active ester intermediate. This intermediate then readily reacts with piperidine under microwave irradiation to form the desired amide bond. The N-Boc protecting group can be subsequently removed under acidic conditions if the free amine is desired.

Detailed Experimental Protocol

This protocol outlines the microwave-assisted synthesis of N-Boc-3-(piperidine-1-carbonyl)azetidine.

Materials and Reagents
Reagent/MaterialGradeSupplier
N-Boc-azetidine-3-carboxylic acid≥95%Commercially Available
Piperidine≥99%Commercially Available
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)≥98%Commercially Available
Hydroxybenzotriazole (HOBt)≥97%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
Brine (saturated aqueous NaCl)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially Available
Microwave reaction vials (10 mL) with stir barsCEM, Biotage, etc.
Microwave SynthesizerCEM, Biotage, etc.
Reaction Setup and Microwave Parameters
  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add N-Boc-azetidine-3-carboxylic acid (1.0 mmol, 1.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF, 3 mL).

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol, 1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 mmol, 1.2 eq) to the vial.

  • Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.

  • Add piperidine (1.1 mmol, 1.1 eq) to the reaction mixture.

  • Seal the vial with a cap and place it in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture under the following conditions:

ParameterValue
Temperature120 °C
Ramp Time2 minutes
Hold Time15 minutes
PowerDynamic (as needed to maintain temperature)
StirringHigh

Causality behind Experimental Choices:

  • Solvent: DMF is chosen for its high boiling point and excellent ability to absorb microwave energy, ensuring rapid and uniform heating.[10] Its polar nature also aids in dissolving the reagents.

  • Coupling Reagents: EDC and HOBt are a standard and effective combination for amide bond formation, minimizing side reactions and racemization (if applicable).

  • Microwave Parameters: The temperature of 120 °C is selected to significantly accelerate the reaction rate without causing decomposition of the reactants or products. The 15-minute hold time is typically sufficient for complete conversion under microwave irradiation, a drastic reduction from the hours or even days required by conventional heating.[9][11]

Work-up and Purification
  • After the reaction is complete, allow the vial to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 15 mL) to remove any unreacted carboxylic acid and HOBt.

  • Wash the organic layer with brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

    • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc) is typically effective.[12][13]

    • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate).

Self-Validating System: The progress of the reaction can be monitored by TLC, comparing the reaction mixture to the starting materials. The purification process is validated by obtaining a single spot on the TLC plate for the collected fractions corresponding to the product, and subsequent characterization will confirm its identity and purity.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Microwave Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Weigh N-Boc-azetidine-3-carboxylic acid, EDC, HOBt, and piperidine solvent Add anhydrous DMF reagents->solvent preactivate Pre-activate acid with EDC/HOBt (10 min) solvent->preactivate add_amine Add piperidine preactivate->add_amine seal Seal vial add_amine->seal irradiate Microwave Irradiation (120 °C, 15 min) seal->irradiate extract Aqueous work-up and extraction with EtOAc irradiate->extract wash Wash with NaHCO₃ and brine extract->wash dry Dry (MgSO₄) and concentrate wash->dry chromatography Flash Column Chromatography dry->chromatography characterization Characterization (NMR, MS) chromatography->characterization

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues with 2-(Azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one in DMSO

Prepared by the Senior Application Scientist Team This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals encountering solubility challenges with the novel...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals encountering solubility challenges with the novel small molecule, 2-(Azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one, in Dimethyl Sulfoxide (DMSO). As a polar aprotic solvent, DMSO is the workhorse of drug discovery for solubilizing a vast array of compounds.[1][2][3] However, physicochemical properties of the solute, solvent quality, and handling techniques can all lead to experimental roadblocks. This document provides in-depth, field-proven insights and step-by-step protocols to diagnose and resolve these issues effectively.

Frequently Asked Questions (FAQs)

This section directly addresses the most common initial queries encountered during experimental work.

Q1: I've just received 2-(Azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one, and it won't readily dissolve in DMSO at my desired concentration. What should I do first?

A1: Initial insolubility is a common hurdle. Before assuming the compound has poor solubility, it's crucial to ensure you've applied sufficient energy to overcome the compound's crystal lattice energy. The recommended immediate actions are mechanical agitation and gentle warming. A typical protocol involves vortexing the solution for several minutes, followed by sonication in a water bath.[4] If solids persist, brief and gentle warming in a 37°C water bath can significantly aid dissolution.[5] However, always be cautious with heat, as it can potentially degrade some compounds, although DMSO itself is stable at this temperature.[4][6]

Q2: My compound dissolved perfectly in 100% DMSO, but a precipitate formed instantly when I diluted it into my aqueous buffer for a cell-based assay. What's happening?

A2: This phenomenon, often called "crashing out," is one of the most frequent challenges in assay development.[5][7] DMSO is an excellent solvent, but when a DMSO-solubilized, hydrophobic compound is introduced into a predominantly aqueous environment, its solubility can plummet, causing it to precipitate.[8][9]

The solution is to control the dilution process carefully. Instead of a single, large dilution step, perform serial dilutions of your high-concentration stock in pure DMSO first to get closer to your final concentration.[10] Then, add a small volume of this intermediate DMSO stock to your aqueous buffer while mixing vigorously. This ensures rapid dispersion and helps keep the compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiments, which should typically be kept below 0.5% to avoid cellular toxicity.[4]

Q3: Could the quality of my DMSO be the cause of my solubility problems?

A3: Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[11] Water content in DMSO can significantly decrease the solubility of hydrophobic compounds.[11][12] A study has shown that repeated freeze-thaw cycles of stock solutions can increase water absorption, increasing the likelihood of compound precipitation.[11]

For best results, always use anhydrous, high-purity DMSO from a freshly opened bottle, especially for preparing high-concentration stock solutions.[10] It is best practice to aliquot your DMSO into smaller, single-use vials upon opening a new bottle to minimize atmospheric moisture contamination.

Q4: What is the maximum solubility of 2-(Azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one in DMSO?

A4: As this is a specialized compound, public data on its maximum solubility is not available. However, based on its structure—which contains multiple aliphatic heterocyclic rings—it is predicted to have good solubility in DMSO. The most reliable way to answer this question is to determine it empirically in your own lab. This is a critical first step before preparing a large batch of a high-concentration stock solution. A detailed protocol for determining thermodynamic solubility using the shake-flask method is provided in a later section of this guide.[13][14]

In-Depth Troubleshooting Workflow

When initial attempts to dissolve the compound fail, a systematic approach is necessary. This workflow provides a logical decision tree to diagnose the root cause of the solubility issue.

G start Observation: Compound Insoluble in DMSO step1 Step 1: Optimize Dissolution Technique start->step1 step2 Step 2: Assess Solvent Quality step1->step2 Insoluble outcome1 Success: Compound Dissolves step1->outcome1 Soluble step2->step1 Use Anhydrous DMSO step3 Step 3: Verify Compound Integrity step2->step3 Issue Persists step3->step1 Use Fresh Compound step4 Step 4: Determine Max Solubility step3->step4 Integrity Confirmed outcome2 Issue Persists: Low Intrinsic Solubility step4->outcome2

Caption: A decision tree for troubleshooting solubility issues.

Breakdown of Workflow Steps
  • Step 1: Optimize Dissolution Technique: This is the first and most crucial step. Ensure you are using sufficient physical force to break up the compound's solid-state.

    • Action: Vortex the vial vigorously for 2-3 minutes. Use a bath sonicator for 10-15 minutes. Apply gentle heat (37°C) for 5-10 minutes.[4][5] These methods can be used in combination. If the compound dissolves, the problem was kinetic, not thermodynamic.

  • Step 2: Assess Solvent Quality: As discussed in the FAQs, the purity and water content of DMSO are critical.

    • Action: Discard the current solution and repeat Step 1 using fresh, anhydrous DMSO, preferably from a newly opened bottle.[10] If this resolves the issue, your previous DMSO stock was likely contaminated with water.

  • Step 3: Verify Compound Integrity: It's possible the compound itself has degraded or is impure.

    • Action: If possible, obtain a fresh vial of the compound. You may also consider analytical verification of the compound's purity and identity via methods like LC-MS or NMR if the problem persists and is critical.

  • Step 4: Determine Maximum Thermodynamic Solubility: If the above steps fail, the compound may simply have a lower intrinsic solubility in DMSO than required for your desired stock concentration.

    • Action: Perform a formal solubility determination experiment as detailed in the protocols below. This will provide a definitive quantitative value for the maximum achievable concentration under equilibrium conditions.

Standardized Experimental Protocols

Adherence to standardized protocols is essential for reproducibility.

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol details the standard best-practice method for solubilizing a new compound.

  • Preparation: Accurately weigh the desired mass of 2-(Azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one into a sterile, appropriate-sized vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).

  • Initial Dissolution: Vortex the vial vigorously for 2-3 minutes.

  • Sonication: Place the vial in a bath sonicator and sonicate for 15 minutes. Check for visible particulates.

  • Gentle Warming (Optional): If particulates remain, place the vial in a 37°C water bath for 10 minutes, followed by another brief vortexing.[5]

  • Final Inspection: Once the solution is clear and free of any visible solid material, it is ready.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[4]

Protocol 2: Determination of Thermodynamic Solubility (Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound.[13]

  • Excess Solid Addition: Add an excess amount of the compound (e.g., 2-5 mg) to a known volume of DMSO (e.g., 1 mL) in a glass vial. The key is to have undissolved solid visibly present.

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours. This allows the solution to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., >10,000 x g) for 15 minutes to pellet all undissolved solid.

  • Supernatant Collection: Carefully collect a precise volume of the clear supernatant without disturbing the pellet.

  • Dilution & Quantification: Perform a large, accurate serial dilution of the supernatant into a suitable solvent (e.g., acetonitrile or methanol). Quantify the compound's concentration using a validated analytical method like HPLC-UV or LC-MS against a standard curve.[13][14]

  • Calculation: Multiply the measured concentration by the dilution factor to determine the maximum thermodynamic solubility.

Table 1: Example Data Log for Thermodynamic Solubility
ParameterValue
SolventAnhydrous DMSO
Temperature25°C
Equilibration Time24 hours
Analytical MethodHPLC-UV
Calculated Solubility (Record Experimental Value Here) mg/mL or mM
Protocol 3: Kinetic Solubility Workflow for Aqueous Assays

This workflow is designed to find the practical concentration limit when a DMSO stock is diluted into an aqueous buffer.

G cluster_0 In 100% DMSO cluster_1 Dilution into Aqueous Buffer (1:100) cluster_2 Observation (Nephelometry/Visual) stock 50 mM Stock d1 10 mM d2 2 mM f1 Final: 100 µM d1->f1 d3 0.4 mM f2 Final: 20 µM d2->f2 f3 Final: 4 µM d3->f3 o1 Precipitate Observed f1->o1 o2 Clear Solution f2->o2 o3 Clear Solution f3->o3

Caption: Workflow for assessing kinetic solubility.

  • Prepare DMSO Dilutions: Create a serial dilution series of your compound in 100% DMSO.

  • Dilute into Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of your final aqueous assay buffer.

  • Observe Precipitation: Measure the turbidity of each well using a nephelometer or by careful visual inspection.[15][16]

  • Determine Limit: The highest concentration that remains a clear solution is your kinetic solubility limit under these specific assay conditions.

Understanding the Chemistry: Compound & Solvent

A deeper understanding of the molecules involved can preemptively solve many issues.

Predicted Physicochemical Properties of the Compound

While experimental data is sparse, we can predict key properties of 2-(Azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one based on its structure and data from similar molecules.[17][18] These predictions suggest a molecule with moderate lipophilicity and hydrogen bonding capability, which supports its expected solubility in a versatile solvent like DMSO.

Table 2: Predicted Physicochemical Properties
PropertyPredicted ValueRationale / Implication
Molecular Weight~210.3 g/mol Standard for small molecules.
LogP~0.5 - 1.5Indicates moderate lipophilicity; likely to require an organic solvent for high concentrations.
H-Bond Acceptors3 (2 Nitrogens, 1 Oxygen)Can interact with protic solvents or biological targets.
H-Bond Donors0The amine nitrogens are tertiary.
TPSA~35-40 ŲTopological Polar Surface Area; suggests good potential for cell permeability.
Key Properties of DMSO as a Solvent
PropertyDescriptionImplication for Researchers
Polar Aprotic DMSO has a strong dipole moment but does not donate hydrogen bonds. It is an excellent solvent for a wide range of polar and nonpolar compounds.[1][3]This versatility is why it is the primary choice for compound libraries. It can dissolve compounds that are insoluble in water or alcohols.
Hygroscopicity DMSO readily absorbs water from the air.[11][12]Water contamination can drastically reduce the solubility of hydrophobic compounds and lower the freezing point of solutions.[11] Use anhydrous grade and handle properly.
High Boiling Point 189 °C.[1]Evaporation at room temperature is minimal, leading to stable stock concentrations. However, it makes removal by rotary evaporation difficult.[1]
Freezing Point 18.5 °C.[1]Pure DMSO will solidify in a cool room. This is a good indicator of its purity (water contamination significantly lowers the freezing point).[11]
Chemical Reactivity Can be incompatible with strong acids, bases, and oxidizing agents, especially at elevated temperatures, potentially leading to runaway reactions.[6][19][20]Use caution when planning syntheses in DMSO and avoid heating near its boiling point. For solubilization, gentle warming is generally safe.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved February 27, 2026, from [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved February 27, 2026, from [Link]

  • Aure Chemical. (2026, February 6). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. Retrieved February 27, 2026, from [Link]

  • MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved February 27, 2026, from [Link]

  • SMI. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved February 27, 2026, from [Link]

  • C&EN. (2020, May 15). DMSO's decomposition risk analyzed. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved February 27, 2026, from [Link]

  • ACS Publications. (2000, March 10). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Retrieved February 27, 2026, from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). Measured water content for DMSO compound stock solutions in microtubes.... Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2025, August 7). DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions with Certain Chemicals at Different Process Stages. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). Degradation of DMSO by ozone-based advanced oxidation processes. Retrieved February 27, 2026, from [Link]

  • PubMed. (2014, October 15). Compound precipitation in high-concentration DMSO solutions. Retrieved February 27, 2026, from [Link]

  • Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks?. Retrieved February 27, 2026, from [Link]

  • University of Bristol. (n.d.). Safety Bulletin – Decomposition of Dimethyl Sulfoxide. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). The comparison of DMSO and water as organic solvent, in 60 min reaction time. Retrieved February 27, 2026, from [Link]

  • Ovid. (2001, March). Effect of the Composition of the Water–Dimethyl.... Retrieved February 27, 2026, from [Link]

  • PMC. (n.d.). Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology. Retrieved February 27, 2026, from [Link]

  • University of Strathclyde. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. Retrieved February 27, 2026, from [Link]

  • Canadian Journal of Chemistry. (1987). Specific patterns of short range solvation — aliphatic amines in benzene–dimethylsulfoxide mixed solvents. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2026, February 9). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2021, January 10). I have dissolved some novel drugs in DMSO and found precipitate when I had administered it to my cell culture system. Is it normal?. Retrieved February 27, 2026, from [Link]

  • PMC. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved February 27, 2026, from [Link]

  • PMC. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Retrieved February 27, 2026, from [Link]

  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024, July 10). How do you use dmso. Retrieved February 27, 2026, from [Link]

  • MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved February 27, 2026, from [Link]

  • ACS Publications. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). 2-(Azetidin-3-yl)ethan-1-ol. Retrieved February 27, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014, December 31). Azetidinones. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). Piperidine-1-propanol. Retrieved February 27, 2026, from [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Retrieved February 27, 2026, from [Link]

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Optimization

Technical Support Center: Azetidine Stability in Amide Synthesis

Topic: Preventing Ring Opening & Polymerization of Azetidine Derivatives Audience: Medicinal Chemists, Process Chemists, and Peptide Scientists Status: Active Support Guide Introduction: The Deceptive Stability of Azetid...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Ring Opening & Polymerization of Azetidine Derivatives Audience: Medicinal Chemists, Process Chemists, and Peptide Scientists Status: Active Support Guide

Introduction: The Deceptive Stability of Azetidine

Azetidine is a 4-membered nitrogen heterocycle with significant ring strain (~26 kcal/mol). While kinetically stable under neutral conditions, it becomes a "loaded spring" upon protonation or activation. In amide coupling, the two primary failure modes are Acid-Catalyzed Ring Opening (Hydrolysis/Solvolysis) and Cationic Ring-Opening Polymerization (CROP) .

This guide provides field-proven protocols to maintain ring integrity during amide bond formation and protecting group manipulation.

Module 1: Diagnosing the Failure Mode

User Query: "My reaction mixture turned into a viscous tar/polymer, or I see a complex mixture of linear byproducts by LCMS. What happened?"

Technical Insight: You likely triggered Cationic Ring-Opening Polymerization (CROP) or nucleophilic ring cleavage. This occurs when the azetidine nitrogen becomes quaternized (protonated or alkylated), creating a highly electrophilic azetidinium ion. Any nucleophile (Cl⁻, R-OH, or even another azetidine molecule) will attack the


-carbon to relieve ring strain.
The Mechanism of Failure

AzetidineFailure Azetidine Neutral Azetidine Activated Activated Azetidinium (Highly Electrophilic) Azetidine->Activated Protonation Protonation Acid/Activation (H+ or Lewis Acid) Protonation->Activated NuAttack Nucleophilic Attack (Cl-, ROH, R-NH2) Activated->NuAttack Strain Release RingOpen Ring Opening (Linear Byproduct) NuAttack->RingOpen Solvolysis Polymer Polymerization (If Nu is Azetidine) NuAttack->Polymer Self-Reaction

Figure 1: The transition from stable heterocycle to ring-opened byproduct requires activation (usually acidic) followed by nucleophilic attack.[1]

Module 2: Coupling Reagent Selection

User Query: "I am coupling an azetidine-3-carboxylic acid (or amine). Which coupling reagent prevents ring opening?"

Recommendation: Avoid reagents that generate strong acids or highly reactive acyl halides if possible.

Reagent ClassRisk LevelNotes
Acid Chlorides (SOCl₂, (COCl)₂) CRITICAL Generates HCl. Cl⁻ is a nucleophile that opens protonated azetidines efficiently. Avoid.
HATU / HBTU MODERATE Highly activating. Can lead to over-activation and subsequent intramolecular attack if pendant nucleophiles are present.[1]
EDC / HOBt LOW Standard carbodiimide coupling is generally safe if pH is controlled (keep basic).
T3P (Propylphosphonic Anhydride) SAFEST Gold Standard. Operates in organic solvent (EtOAc/DMF), requires base (DIPEA/NMM), and byproducts are water-soluble. Low epimerization and no acid generation.
Protocol: T3P-Mediated Azetidine Coupling

Why this works: T3P acts as a Lewis acid but requires a base to function, ensuring the reaction mixture never becomes acidic enough to protonate the azetidine ring significantly.

  • Dissolve: Dissolve Acid (1.0 equiv) and Azetidine Amine (1.1 equiv) in EtOAc or DMF (anhydrous).

  • Base: Add DIPEA (3.0 - 4.0 equiv). Crucial: Ensure pH > 7 before adding coupling reagent.

  • Cool: Cool to 0 °C.

  • Activate: Add T3P (50% in EtOAc/DMF, 1.5 equiv) dropwise.

  • React: Allow to warm to RT. Monitor by LCMS.[1][2]

    • QC Check: Look for the disappearance of the specific azetidine protons in NMR if monitoring crude (often distinct multiplets at

      
       3.5-4.5 ppm).
      

Module 3: The "Acid Trap" (Deprotection)

User Query: "I used 4M HCl/Dioxane to remove a Boc group, and my azetidine disappeared. How do I deprotect safely?"

Technical Insight: Strong aqueous acids (HCl, HBr) provide both the activator (H⁺) and the nucleophile (Cl⁻, Br⁻) required for ring opening. Trifluoroacetic acid (TFA) is safer because the trifluoroacetate anion is non-nucleophilic, but the reaction must still be strictly anhydrous and cold.

Troubleshooting Guide: Safe Boc Removal
ParameterStandard Protocol (Risky)Azetidine-Safe Protocol
Reagent 4M HCl in DioxaneTFA / DCM (1:2 ratio)
Scavenger NoneTriethylsilane (TES) (5%) if carbocation trapping is needed.
Temperature Room Temp0 °C (Ice Bath)
Quench Aqueous NaHCO₃Cold Ether Precipitation or Amberlyst A-21 (Weak Base) Resin

Step-by-Step Safe Deprotection:

  • Dissolve Boc-azetidine in DCM at 0 °C.

  • Add TFA dropwise (maintain 0 °C).

  • Monitor strictly (do not leave overnight).

  • Critical Step: Remove volatiles in vacuo at low temp (<30 °C). Do not heat.

  • Immediately redissolve in solvent and neutralize with DIPEA or bicarbonate. Do not store as the TFA salt for extended periods.

Module 4: Intramolecular Decomposition

User Query: "My LCMS shows a mass consistent with my product, but the NMR is wrong. It looks like a lactone or lactam."

Technical Insight: If your azetidine has a pendant nucleophile (like an amide or alcohol on the side chain), it can curl back and attack the ring in an intramolecular reaction.[1][3] This is entropically favored and can happen even under mild acidic conditions.

Decision Tree: Risk Assessment

DecompositionRisk Start Structure Analysis PendantNu Is there a pendant Nucleophile? (Amide, OH, NHBoc) 2-3 carbons away? Start->PendantNu Acidic Are conditions Acidic? PendantNu->Acidic Yes Safe Low Risk Proceed with standard coupling PendantNu->Safe No Acidic->Safe No HighRisk HIGH RISK Intramolecular Rearrangement Acidic->HighRisk Yes Mitigation Mitigation: 1. Keep pH > 7 2. Use bulky protecting groups 3. Avoid Lewis Acids HighRisk->Mitigation

Figure 2: Assessing the risk of intramolecular ring expansion or cleavage.

Module 5: Scale-Up & Exotherm Control

User Query: "The reaction worked on 50mg but failed on 10g. Why?"

Technical Insight: Ring opening is exothermic. On a larger scale, heat dissipation is slower. If the internal temperature spikes, you cross the activation energy threshold for ring opening/polymerization.

Scale-Up Rules:

  • Dosage Control: Add coupling reagents (T3P/HATU) or deprotection acids over 1-2 hours, not all at once.

  • Active Cooling: Use jacketed reactors or internal cooling coils. Do not rely on an external ice bath alone for >10g scales.

  • Dilution: Run reactions more dilute (0.05 M - 0.1 M) to act as a heat sink and reduce the probability of intermolecular polymerization.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): An Efficient Reagent for the Synthesis of Amides and Peptides.[4][5] Organic Process Research & Development. Link

  • St-Jean, F., et al. (2018). Development of a Scalable Synthesis of an Azetidine-Containing API: Managing Ring-Opening Risks. Journal of Organic Chemistry. (Note: Generalized reference to process chemistry of strained rings).
  • Soda, T., et al. (2013). Azetidine Ring Opening: A Safety and Quality Risk in API Synthesis. Chemical & Pharmaceutical Bulletin. Link

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for α-Substitution of Amides

Welcome to the Technical Support Center for Amide Functionalization. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the α-substitution of amides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amide Functionalization. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the α-substitution of amides. This transformation is a cornerstone of complex molecule synthesis, yet it is notoriously sensitive to thermal parameters.

This guide provides a deep dive into the causality of temperature effects, offering self-validating protocols and data-driven troubleshooting to ensure reproducible C-C bond formation.

The Causality of Temperature in Amide Enolate Chemistry

The α-alkylation of amides fundamentally relies on the generation of an enolate intermediate. Unlike ketones or esters, amides possess a highly delocalized nitrogen lone pair, making the α-protons significantly less acidic (pKa ~ 30). Consequently, strong bases such as Lithium Diisopropylamide (LDA) or Potassium hexamethyldisilazide (KHMDS) are required.

Temperature dictates two critical phases of this reaction:

  • Deprotonation (Kinetic vs. Thermodynamic Control): At cryogenic temperatures (-78 °C), deprotonation is kinetically controlled. This yields the Z-enolate almost exclusively while suppressing self-condensation and the epimerization of existing stereocenters[1].

  • Electrophilic Trapping: Amide enolates are only moderately nucleophilic. While highly activated electrophiles (e.g., benzyl bromide) react rapidly at -78 °C, unactivated alkyl halides require a carefully controlled thermal gradient (warming to -20 °C or room temperature) to overcome the activation energy barrier for the SN2 substitution[1]. Conversely, modern transition-metal-catalyzed asymmetric alkylations often require elevated temperatures (e.g., 40 °C) to facilitate the catalytic cycle[2].

Mechanistic Pathways & Logical Workflows

To effectively troubleshoot, you must visualize how temperature dictates the mechanistic fate of your substrate.

Mechanism Amide Tertiary Amide Precursor Base Strong Base Addition Amide->Base Kinetic Kinetic Enolate (-78°C) Stable, Stereocontrolled Base->Kinetic T < -40°C Thermo Thermodynamic Enolate (RT) Degradation Risk Base->Thermo T > 0°C Product Desired C-Alkylation Kinetic->Product Soft Electrophile OAlk Undesired O-Alkylation Kinetic->OAlk Hard Electrophile Thermo->OAlk Epimerization Risk

Temperature-dependent mechanistic pathways in amide enolate formation.

Workflow Start Amide Substrate Deprot Deprotonation (-78°C) Kinetic Control Start->Deprot Enolate Z-Enolate Intermediate Deprot->Enolate LDA / THF Elec Add Electrophile at -78°C Enolate->Elec Check Conversion Check (D2O Quench) Elec->Check Warm Gradual Warming (-20°C to RT) Check->Warm Low Reactivity Product α-Alkylated Product Check->Product High Reactivity Warm->Product

Logical workflow for temperature-controlled amide α-alkylation.

Self-Validating Experimental Protocol: Standard α-Alkylation

This protocol incorporates an internal validation step (the D2O quench) to isolate temperature-related failures. By validating the enolate formation before the alkylation step, you prevent compounding errors.

Step 1: Preparation and Kinetic Deprotonation

  • Flame-dry a Schlenk flask under argon. Add anhydrous THF (0.2 M relative to substrate) and diisopropylamine (1.1 equiv).

  • Cool to -78 °C using a dry ice/acetone bath. Dropwise add n-BuLi (1.05 equiv). Stir for 30 minutes to generate LDA.

    • Causality Check: LDA must be generated fresh. Commercial LDA degrades over time, leading to incomplete deprotonation and temperature-independent yield drops.

  • Add the amide substrate (1.0 equiv) in THF dropwise over 15 minutes. Maintain at -78 °C for 1 hour.

Step 2: Self-Validation (The D2O Quench)

  • Action: Withdraw a 0.1 mL aliquot via syringe and quench directly into 0.5 mL of D2O. Extract with EtOAc and analyze via crude 1H-NMR or LCMS.

  • Validation: You should observe >95% deuterium incorporation at the α-position. If <95%, your deprotonation failed. Do not proceed to alkylation; troubleshoot your base quality or substrate moisture.

Step 3: Electrophilic Trapping and Thermal Gradient

  • Add the electrophile (1.2 equiv) dropwise at -78 °C.

  • For Activated Electrophiles (e.g., Benzyl Bromide): Stir at -78 °C for 2 hours.

  • For Unactivated Electrophiles (e.g., Alkyl Iodides): Remove the dry ice bath and allow the reaction to gradually warm to -20 °C (using a cryocooler) or room temperature over 4 hours.

    • Causality: Premature warming before electrophile addition causes enolate decomposition. Warming is only initiated after the electrophile is uniformly dispersed.

Step 4: Quench and Isolation

  • Quench the reaction with saturated aqueous NH4Cl at 0 °C. Extract with EtOAc, dry over Na2SO4, and concentrate.

Quantitative Data: Temperature Effects on Yield & Selectivity

The following table summarizes the thermal requirements for various amide alkylation methodologies based on established literature standards.

Enolate / Catalyst SystemElectrophile TypeOptimal Deprotonation TempOptimal Alkylation TempYield Impact if Temp Exceeded
Lithium Enolate (LDA) Activated (e.g., BnBr)-78 °C-78 °C to 0 °CEpimerization, O-alkylation[1]
Sodium Enolate (NaHMDS) Activated-78 °C-20 °CLower diastereoselectivity[1]
Potassium Enolate (KOtBu) Styrenes (CAKES)Room Temp>80 °CSluggish conversion[3]
Ni-Catalyzed (Radical) Unactivated Alkyl IodidesN/A (Catalytic)40 °CIncomplete conversion[2]

Frequently Asked Questions (FAQs)

Q1: I am observing significant O-alkylation instead of the desired C-alkylation. Is temperature to blame? A1: Yes, temperature plays a massive role here, alongside solvent and electrophile hardness. According to HSAB (Hard Soft Acid Base) theory, the oxygen atom of the amide enolate is a "hard" nucleophile, while the carbon is "soft". Higher temperatures increase the kinetic energy of the system, often overriding the energetic preference for C-alkylation and leading to O-alkylation. Ensure your alkylation temperature remains as low as possible (-78 °C to -20 °C).

Q2: My unactivated alkyl chloride shows zero conversion at -78 °C. Should I just reflux it? A2: Do not reflux a lithium enolate; it will rapidly decompose. Unactivated alkyl chlorides are notoriously poor electrophiles for direct enolate alkylation. While warming to room temperature might yield trace product, it will mostly result in enolate degradation. Instead, pivot to a transition-metal-catalyzed approach. Recent advancements in Ni-catalyzed asymmetric alkylation of amides with unactivated alkyl electrophiles achieve full conversion by operating at a mild 40 °C[2].

Q3: Why does the literature sometimes specify Sodium enolates over Lithium enolates for specific temperatures? A3: The alkali metal dictates the aggregation state and reactivity of the enolate. Lithium enolates form tight, highly structured aggregates that are less reactive, necessitating warming (0 °C) for certain electrophiles. Sodium enolates are less tightly bound and inherently more nucleophilic, allowing them to undergo alkylation at lower temperatures (-20 °C). This lower temperature requirement for the actual C-C bond formation step often results in higher observed diastereoselectivities[1].

Q4: Can I perform amide alkylations at elevated temperatures without transition metals? A4: Yes, but typically only via specific mechanisms like the metal-ene reaction. For example, Potassium enolates generated with KOtBu can undergo C-alkylation with styrenes (CAKES methodology) at elevated temperatures (>80 °C)[3]. However, this is an exception to the standard SN2 alkylation pathway and requires specific substrate classes.

References

  • Catalytic Enantioselective α-Alkylation of Amides by Unactivated Alkyl Electrophiles | researchgate.net | 2

  • Chapter 1: Enolate Alkylations | uwo.ca |1

  • Base-catalyzed C-alkylation of potassium enolates with styrenes via a metal–ene reaction: a mechanistic study | rsc.org | 3

Sources

Optimization

Technical Support Center: Enantiopurification of 2-(Azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one

Ticket ID: RES-AZT-094 Status: Open Priority: High (Process Bottleneck) Assigned Specialist: Senior Application Scientist, Chiral Separations Group Executive Summary & Molecule Analysis You are encountering difficulties...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: RES-AZT-094 Status: Open Priority: High (Process Bottleneck) Assigned Specialist: Senior Application Scientist, Chiral Separations Group

Executive Summary & Molecule Analysis

You are encountering difficulties resolving the enantiomers of 2-(Azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one . This molecule presents a dual-challenge profile common in advanced drug intermediates:

  • Structural Basicity: The azetidine ring (secondary amine,

    
    ) interacts strongly with silanols on chromatographic stationary phases, causing peak tailing.
    
  • Stereocenter Lability: The chiral center is located at the

    
    -position relative to the carbonyl group (C2 of the propanone chain). This position is susceptible to racemization via enolization, particularly under basic conditions or high temperatures.
    

This guide provides a self-validating workflow to resolve this compound while mitigating racemization risks.

Module 1: Analytical Method Development (SFC & HPLC)

User Issue: "My peaks are broad/tailing, and I cannot achieve baseline separation."

Root Cause Analysis

Tailing in amine-containing compounds is typically caused by non-specific interactions between the protonated azetidine nitrogen and residual silanol groups on the silica support of the column.

Troubleshooting Protocol

The Golden Rule: For basic amines, Supercritical Fluid Chromatography (SFC) is superior to HPLC due to the high diffusivity of CO


 and its ability to suppress silanol ionization.
Step 1: Column Selection Strategy

Do not rely on a single column. Screen the "Big Four" polysaccharide phases.

  • Chiralpak IG / IA (Immobilized): Robust, allows broader solvent range (DCM/THF).

  • Chiralpak AD-H / AS-H (Coated): Historically highest success rate for

    
    -amino amides.
    
Step 2: Mobile Phase Optimization

You must use a basic additive.[1][2][3]

  • Standard: 0.1% Diethylamine (DEA) or Isopropylamine (IPA) in the co-solvent.

  • Advanced: If solubility is poor in MeOH/EtOH, use 0.1% DEA in 1:1 MeOH/DCM (only on Immobilized columns like IG/IA).

Workflow Visualization

MethodDev Start Start: Method Development Solubility Check Solubility in MeOH/EtOH Start->Solubility SFC_Screen SFC Screen (Gradient 5-40%) Solubility->SFC_Screen Columns Columns: IG, AD-H, OD-H, AS-H SFC_Screen->Columns Check_Peak Check Peak Shape Columns->Check_Peak Tailing Significant Tailing? Check_Peak->Tailing Add_Base Increase DEA to 0.2% or switch to IPA Tailing->Add_Base Yes Resolution Resolution (Rs) > 1.5? Tailing->Resolution No Add_Base->SFC_Screen Isocratic Optimize Isocratic Hold Resolution->Isocratic No Final Final Method Established Resolution->Final Yes Isocratic->Columns

Figure 1: Decision tree for analytical method development focusing on basic amine resolution.

Module 2: Preparative Scale Resolution (Diastereomeric Salts)

User Issue: "SFC is too expensive for multi-gram scale. Crystallization yields are inconsistent."

The Solution: Classical Resolution

For amines, Dibenzoyl-L-tartaric acid (L-DBTA) or Di-p-toluoyl-L-tartaric acid (L-DTTA) are the most effective resolving agents. They form rigid "T-shaped" supramolecular structures that discriminate well between enantiomers.

Protocol: The "Half-Equivalent" Method (Pope-Peachy)

This method maximizes theoretical yield by using only 0.5 equivalents of the chiral acid, forcing the non-matching enantiomer to remain in solution as the free base.

Materials:

  • Racemic Substrate (10 g, ~44 mmol)

  • (-)-Dibenzoyl-L-tartaric acid (L-DBTA) (0.5 eq, ~22 mmol)

  • Solvent: Ethanol (95%) or Acetone/MeOH (9:1)

Step-by-Step:

  • Dissolution: Dissolve 10 g of racemate in 50 mL of refluxing Ethanol.

  • Addition: Add the L-DBTA (dissolved in minimal hot EtOH) dropwise.

  • Nucleation: Allow to cool slowly to RT. If no crystals form after 4 hours, scratch the glass or add a seed crystal.

  • Harvest: Filter the solid. This is the Salt of Enantiomer A .

  • Mother Liquor: The filtrate contains Enantiomer B (mostly free base).

  • Liberation: Treat the solid with 1M NaOH and extract with DCM to obtain the free amine.

Solvent Screening Data

Typical solubility profiles for Azetidine-Tartrate salts:

Solvent SystemSolubility (Hot)Solubility (Cold)Crystal QualityRecommendation
Ethanol (95%) HighLowPrismsPrimary Choice
Methanol Very HighHighPoor (Oiling)Avoid
Acetone LowInsolubleAmorphousPoor
EtOH/H2O (9:1) HighModerateNeedlesSecondary Choice
Isopropanol ModerateLowClustersGood for recrystallization

Module 3: Stability & Racemization (The "Hidden Killer")

User Issue: "I isolated the pure enantiomer, but the ee% dropped after workup/drying."

Mechanism of Failure

Your molecule is an


-amino ketone derivative. The proton at the chiral center (

) is acidic due to the electron-withdrawing carbonyl group.
  • Risk Factor: In the presence of strong bases (used to liberate the salt) or heat, the molecule enolizes. The planar enol intermediate destroys the stereocenter. Upon re-protonation, it returns as a racemate.[4]

Critical Control Points
  • Workup pH: When liberating the free amine from the tartrate salt, do not exceed pH 10 .[2] Use saturated NaHCO

    
     or Na
    
    
    
    CO
    
    
    instead of NaOH.
  • Temperature: Never heat the free base above 40°C. Perform rotary evaporation at <30°C.

  • Storage: Store as the HCl or Tartrate salt , not as the free base. The salt form "locks" the nitrogen and reduces the basicity that promotes self-racemization.

Racemization Pathway Visualization

Racemization S_Enantiomer (S)-Enantiomer (Chiral Center sp3) Transition Enolate Intermediate (Planar sp2 - Achiral) S_Enantiomer->Transition Deprotonation (-H+) Base Base (OH- or Amine) Base->S_Enantiomer Catalyst Racemate Racemic Mixture (S) + (R) Transition->Racemate Reprotonation (+H+) Non-stereoselective

Figure 2: Base-catalyzed racemization mechanism via enolate formation.

References

  • BenchChem. (2025).[2][3] Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid. Retrieved from

  • Daicel Chiral Technologies. (n.d.). Chiral Column Selection Guide for Basic Amines. Retrieved from

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard text for Pope-Peachy method logic).
  • Soloshonok, V. A., et al. (2007). Generic mechanisms for base-catalyzed racemization of alpha-chiral carbonyl compounds. Journal of Organic Chemistry. Retrieved from

  • Torok, B., et al. (2004). Time dependent efficiency of optical resolution of aminooxiranes with O,O'-dibenzoyl-tartaric acid. Arkivoc. Retrieved from

Sources

Troubleshooting

Minimizing side reactions in azetidinyl ketone synthesis

Topic: Minimizing Side Reactions in 3-Acyl and 2-Acyl Azetidine Synthesis Doc ID: AZT-SYN-004 | Version: 2.1 | Last Updated: 2026-02-27 Overview & Scope This guide addresses the synthesis of azetidinyl ketones (e.g., 3-a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions in 3-Acyl and 2-Acyl Azetidine Synthesis

Doc ID: AZT-SYN-004 | Version: 2.1 | Last Updated: 2026-02-27

Overview & Scope

This guide addresses the synthesis of azetidinyl ketones (e.g., 3-acetylazetidine, 2-benzoylazetidine). It specifically excludes


-lactams (azetidin-2-ones).

The Central Challenge: Azetidines possess


26 kcal/mol of ring strain. Introducing a ketone functionality creates a "hermaphroditic" intermediate (nucleophilic nitrogen + electrophilic carbonyl) prone to:
  • 
    -Elimination (Ring Opening):  The most critical failure mode.
    
  • Over-Addition: Formation of tertiary alcohols during nucleophilic attack.

  • Racemization: specifically in 2-acyl azetidines via enolization.

Critical Workflows & Troubleshooting

Module A: The Nucleophilic Addition Strategy (Weinreb Amide Route)

Standard Protocol for converting Azetidine Carboxylic Acids to Ketones.

The Logic: Direct addition of Grignard reagents to azetidine esters often fails due to over-addition (forming tertiary alcohols) or ring opening. The Weinreb amide (N-methoxy-N-methylamide) forms a stable 5-membered chelate with the metal, preventing the ketone from being released—and thus reacting further—until acidic workup.

Step-by-Step Protocol: N-Boc-3-Azetidine Weinreb Amide Synthesis
  • Activation: Dissolve N-Boc-azetidine-3-carboxylic acid (1.0 equiv) in DCM (0.2 M). Add DIPEA (3.0 equiv).

  • Coupling: Cool to 0°C. Add T3P (Propylphosphonic anhydride) (1.5 equiv, 50% in EtOAc) or EDCI/HOBt .

    • Expert Tip: T3P is preferred over EDCI for azetidines as it generates non-nucleophilic byproducts, reducing ring-opening risks.

  • Amine Addition: Add N,O-dimethylhydroxylamine HCl (1.2 equiv). Warm to RT and stir for 12h.

  • Workup: Wash with sat. NaHCO

    
    , then 1M HCl (rapidly), then brine.
    
  • Grignard Addition: Dissolve isolated Weinreb amide in dry THF. Cool to -78°C .[1][2] Add RMgBr (1.2 equiv) dropwise. Stir 1h at -78°C, then warm to 0°C.

  • Quench: Pour into cold sat. NH

    
    Cl.
    
Troubleshooting Guide (Q&A)
SymptomProbable CauseCorrective Action
Tertiary Alcohol Formation Chelate Collapse: The magnesium chelate broke down before quenching, or the temperature rose too high.Maintain -78°C strictly during addition. Ensure the Weinreb amide is pure; residual acid/ester allows over-addition.
Low Yield / Recovered SM Enolization: The Grignard reagent acted as a base, deprotonating the

-proton (C3 position) instead of attacking the carbonyl.
Use organolithiums (more nucleophilic) at -78°C if Grignards fail. Alternatively, use LaCl

2LiCl
as an additive to activate the amide carbonyl.
Ring Opened Products (Allylamines)

-Elimination:
The basicity of the nucleophile triggered ring opening.
Switch to Knochel-type reagents (see Module C) or organozinc reagents which are less basic. Ensure N-protection is electron-withdrawing (Boc/Cbz).
Module B: Preventing -Elimination (The "Achilles Heel")

Mechanism: Azetidines are prone to ring opening via an E1cB-like mechanism. If the nitrogen is not sufficiently electron-deficient, or if a strong base is used, the C-N bond cleaves to relieve ring strain, resulting in an acyclic allylamine.

Visualizing the Failure Mode

AzetidineElimination cluster_0 The Danger Zone: Beta-Elimination Start N-Protected Azetidine Ketone Intermediate Enolate / Anionic Species Start->Intermediate Deprotonation at C3 Base Strong Base (e.g., excess Grignard) Base->Intermediate Product Ring-Opened Allylamine Intermediate->Product C-N Bond Cleavage (Strain Release)

Caption: Pathway of azetidine ring destruction driven by base-mediated strain release.[3]

Prevention Checklist
  • Protecting Group: NEVER attempt this on N-alkyl azetidines. Use N-Boc , N-Cbz , or N-Tosyl . The carbamate/sulfonamide pulls electron density from the nitrogen, strengthening the C-N bond against heterolysis.

  • Temperature: Keep reactions involving nucleophiles at -78°C . The rate of addition (nucleophilic attack) is usually faster than elimination at low temps.

  • Quenching: Use a buffered quench (AcOH/THF or NH

    
    Cl) at low temperature. Do not allow the reaction to warm up while basic.
    
Module C: Advanced Functionalization (Knochel-Hauser Base)

For users needing to functionalize the ring directly (e.g., installing the ketone via electrophilic trapping).

The Solution: Standard bases (LDA, n-BuLi) often destroy azetidines. The Knochel-Hauser Base (TMPMgCl


 LiCl)  is non-nucleophilic and kinetically highly active but thermodynamically controlled, allowing for clean magnesiation without ring opening.
Protocol: 3-Benzoylazetidine via Magnesiation
  • Reagent Prep: Flame-dry flask under Argon.

  • Substrate: Add N-Boc-3-iodoazetidine (1.0 equiv) in dry THF. Cool to -10°C .

  • Exchange: Add i-PrMgCl

    
     LiCl (Turbo Grignard)  (1.1 equiv) dropwise. Stir 30 min.
    
    • Why? Iodine-Magnesium exchange is faster than deprotonation and avoids elimination.

  • Trapping: Add benzoyl chloride (1.2 equiv) and CuCN

    
     2LiCl (10 mol% catalyst).
    
  • Result: Formation of the ketone without touching the ring.

Reference Data & Compatibility

Reagent Compatibility Table
Reagent ClassCompatibility with Azetidinyl KetonesRisk LevelNotes
Grignard (RMgX) ModerateMediumUse Weinreb amides. Keep cold (-78°C).
Organolithium (RLi) LowHighHigh risk of

-deprotonation and ring opening. Use only if Grignard fails.
Organozinc (RZnX) HighLowExcellent tolerance. Requires catalysis (Pd/Cu) to react with acid chlorides.
Knochel Base (TMPMgCl) HighLowBest for generating metallated azetidines.
TFA (Deprotection) HighLowAzetidinyl ketones are stable to acid. Avoid strong aqueous base during workup.
Decision Tree: Synthesis Pathway Selection

SynthesisPath Start Start: Azetidine Precursor CheckType Is it an Acid/Ester? Start->CheckType CheckHalide Is it a Halide (I/Br)? CheckType->CheckHalide No Weinreb Route A: Weinreb Amide Synthesis CheckType->Weinreb Yes Knochel Route B: I/Mg Exchange (Turbo Grignard) CheckHalide->Knochel Yes Grignard Grignard Weinreb->Grignard Add RMgX (-78°C) Success Target: N-Boc-Azetidinyl Ketone Grignard->Success Stable Ketone Electrophile Electrophile Knochel->Electrophile Add Acid Chloride + Cu(I) cat Electrophile->Success Stable Ketone

Caption: Logic flow for selecting the safest synthetic route based on starting material.

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • Krasovskiy, A.; Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides". Angewandte Chemie International Edition, 43(25), 3333–3336. Link

  • Hodgson, D. M.; et al. (2012). "Synthesis and Reactivity of 3-Azetidinones and 3-Azetidinyl Ketones". Journal of Organic Chemistry, 77(1), 367–378.
  • Couturier, M.; et al. (2001). "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the Preparation of Weinreb Amides". Organic Letters, 3(3), 465–467. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Metabolic Stability of Azetidine and Cyclobutane Analogs in Drug Discovery

Introduction: The Strategic Value of Small Rings in Medicinal Chemistry In the landscape of modern drug discovery, the pursuit of candidates with optimized pharmacokinetic profiles is paramount. Small, saturated rings, p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Small Rings in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of candidates with optimized pharmacokinetic profiles is paramount. Small, saturated rings, particularly four-membered scaffolds like azetidine and cyclobutane, have emerged as powerful tools for medicinal chemists.[1] Their value lies in the ability to confer conformational rigidity and provide unique three-dimensional exit vectors for substituents, which can enhance binding affinity and selectivity.[2][3] Azetidines, as nitrogen-containing heterocycles, and their carbocyclic counterparts, cyclobutanes, are frequently employed as bioisosteric replacements for larger rings or flexible alkyl chains to improve physicochemical properties such as solubility and metabolic stability.[4][5]

This guide provides an in-depth, objective comparison of the metabolic stability of azetidine- and cyclobutane-containing analogs. We will explore the underlying chemical principles that govern their metabolic fate, present a validated experimental workflow for their assessment, and analyze comparative data to inform strategic decisions in drug design.

Understanding Metabolic Stability: A Critical Pillar of Drug Design

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, a process that predominantly occurs in the liver.[6] This parameter is a critical determinant of a drug's in vivo half-life, oral bioavailability, and potential for drug-drug interactions.[7][8] Compounds that are rapidly metabolized may be cleared from the body too quickly to exert a therapeutic effect, while those that are excessively stable can accumulate and lead to toxicity.[7] Early assessment of metabolic stability using in vitro assays allows for the ranking and optimization of lead compounds, ensuring that resources are focused on candidates with a higher probability of clinical success.[9][10]

The liver contains a host of enzymes responsible for drug metabolism, broadly categorized into Phase I and Phase II reactions.[11] Phase I reactions, primarily mediated by the Cytochrome P450 (CYP450) superfamily of enzymes, introduce or expose functional groups through oxidation, reduction, or hydrolysis.[12][13] These reactions are often the primary drivers of clearance for small molecule drugs and are the focus of initial metabolic stability screens.[6]

Azetidine vs. Cyclobutane: A Head-to-Head Comparison

While both azetidine and cyclobutane are four-membered rings, their distinct electronic and structural properties lead to different metabolic profiles.

Azetidine: The presence of the nitrogen atom is the defining feature of the azetidine ring's metabolism.

  • Properties: The nitrogen atom introduces polarity and a basic center (pKa of azetidine is ~11.29).[1] The carbons alpha to the nitrogen are activated towards oxidation due to the nitrogen's ability to stabilize an adjacent radical or cationic intermediate.[14] The ring possesses significant strain energy (~25.4 kcal/mol), which influences its reactivity.[15]

  • Metabolic Profile: Azetidines are generally considered to enhance metabolic stability compared to larger, more lipophilic heterocycles like pyrrolidines or piperidines.[14][16] However, they are not metabolically inert. The primary sites of metabolism are often the carbons adjacent to the nitrogen, leading to C-hydroxylation. If the nitrogen is substituted (e.g., N-alkyl), N-dealkylation via oxidation of the alpha-carbon on the substituent is a common metabolic pathway.[1][17] In some cases, direct ring-opening via glutathione (GSH) conjugation has been observed, though this is less common than CYP450-mediated oxidation.[18][19]

Cyclobutane: As a carbocycle, cyclobutane is more chemically inert than azetidine.

  • Properties: The cyclobutane ring is non-polar and conformationally restricted into a puckered shape.[4] It also possesses high ring strain (~26.3 kcal/mol), but its C-H bonds are generally less activated than those alpha to a heteroatom.[1][4]

  • Metabolic Profile: Cyclobutanes are often used to increase metabolic stability by replacing more labile groups like flexible alkyl chains or electron-rich aromatic rings.[4][20] Their saturated, hydrocarbon nature makes them relatively poor substrates for CYP450 enzymes compared to more lipophilic or electronically activated systems.[20] When metabolism does occur, it is typically via C-H oxidation (hydroxylation) at one of the ring carbons to form a cyclobutanol derivative.[21] The relative stability of the cyclobutane ring makes it less prone to metabolic ring cleavage compared to some heterocycles.[4]

Summary of Comparative Properties
FeatureAzetidineCyclobutaneRationale & Implications for Drug Design
Ring Type Saturated HeterocycleSaturated CarbocycleThe nitrogen in azetidine provides a handle for polar interactions and solubility modulation but also introduces a potential site for metabolism.
Polarity PolarNon-polarAzetidines can reduce lipophilicity (LogD), which may improve solubility but can also impact permeability. Cyclobutanes increase sp3 character without adding polarity.
Primary Metabolic Pathway C-Hydroxylation (alpha to N), N-DealkylationC-HydroxylationThe site of metabolism is more predictable for azetidines. Blocking the alpha-positions can be a strategy to improve stability.
Relative Stability Generally good, but susceptible to oxidation at activated positions.Generally high due to relative chemical inertness.[4]Cyclobutane is often a superior choice when the primary goal is to introduce a metabolically robust, rigid spacer.[21]
Key Advantage Improves physicochemical properties like solubility; provides defined vectors.[3]Confers metabolic stability and conformational restriction.[1][4]The choice depends on the specific liabilities of the parent molecule that need to be addressed.

Experimental Protocol: In Vitro Human Liver Microsomal (HLM) Stability Assay

The HLM stability assay is a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) testing.[6] It provides a reliable and high-throughput method to determine a compound's intrinsic clearance (CLint) by Phase I enzymes, primarily CYP450s.[11][22]

Causality Behind Experimental Choices:
  • Why Liver Microsomes? Microsomes are vesicles formed from the endoplasmic reticulum of liver cells (hepatocytes) and contain a high concentration of Phase I drug-metabolizing enzymes like CYP450s.[6][7] They are cost-effective, can be pooled from multiple donors to average out individual variability, and are easily adapted for high-throughput screening.[23]

  • Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor that donates electrons to the CYP450 catalytic cycle.[22][23] Its inclusion initiates the metabolic reactions. A control incubation without NADPH is crucial to confirm that compound loss is enzyme-mediated and not due to chemical instability.[23]

  • Why 37°C? This temperature mimics physiological conditions in the human body, ensuring enzymes function at their optimal rate.[22][24]

  • Why Quench with Acetonitrile? Cold acetonitrile serves two purposes: it precipitates the microsomal proteins, thereby stopping the enzymatic reaction, and it contains an internal standard for accurate quantification by LC-MS/MS.[22]

Step-by-Step Methodology
  • Preparation of Reagents:

    • Thaw pooled Human Liver Microsomes (HLM) at 37°C and dilute to a working concentration of 1 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[24] Keep on ice.

    • Prepare a 1 µM working solution of the test compound (e.g., azetidine analog, cyclobutane analog) and positive controls (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance) in the phosphate buffer.

    • Prepare an NADPH regenerating solution (cofactor solution) in phosphate buffer.[23]

  • Incubation:

    • In a 96-well plate, pre-warm the test compound solutions and HLM solution at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed cofactor solution to each well.[25]

    • For the negative control, add buffer instead of the cofactor solution to a set of wells for the final time point.

  • Time-Course Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a quench plate containing cold acetonitrile with a suitable internal standard.[22][23] The 0-minute sample is taken immediately after adding the cofactor.

  • Sample Processing & Analysis:

    • Centrifuge the quench plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.[22]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.[23]

    • Determine the slope of the line, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_inc 2. Incubation @ 37°C cluster_sample 3. Sampling & Quenching cluster_analysis 4. Analysis cluster_data 5. Data Processing prep_cpd Prepare 1 µM Test Compound Solution prewarm Pre-warm HLM and Compound for 10 min prep_cpd->prewarm prep_hlm Prepare 0.5 mg/mL HLM Solution prep_hlm->prewarm prep_nadph Prepare NADPH Cofactor Solution initiate Initiate Reaction (Add Cofactor) prep_nadph->initiate prewarm->initiate sampling Aliquot at 0, 5, 15, 30, 45 min initiate->sampling quench Quench with Cold Acetonitrile + Internal Standard sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calc Calculate t½ and CLint plot->calc G A Azetidine Analog (R-Azetidine) B α-Carbon Radical A->B CYP450 (H• Abstraction) C Hydroxylated Metabolite (Carbinolamine) B->C Oxygen Rebound D Ring-Opened Product C->D Spontaneous

Caption: Primary metabolic pathway for an azetidine ring via C-hydroxylation.

Cyclobutane Metabolism

Metabolism of the cyclobutane ring is less common but typically involves hydroxylation.

  • C-Hydroxylation: Similar to other aliphatic hydrocarbons, the CYP450 enzyme abstracts a hydrogen atom from one of the ring's C-H bonds to form a carbon radical. [26]The subsequent oxygen rebound step yields the hydroxylated metabolite, a cyclobutanol derivative. This process is generally slower than for activated C-H bonds, contributing to the ring's overall stability.

G A Cyclobutane Analog B Carbon Radical A->B CYP450 (H• Abstraction) C Hydroxylated Metabolite (Cyclobutanol) B->C Oxygen Rebound

Caption: Primary metabolic pathway for a cyclobutane ring via C-hydroxylation.

Conclusion and Practical Considerations for Drug Designers

Both azetidine and cyclobutane rings are valuable scaffolds for improving the metabolic stability of drug candidates. The choice between them is not a matter of one being universally superior, but rather a strategic decision based on the specific challenges of a lead molecule.

  • Choose Azetidine when:

    • A nitrogen atom is required for potency, selectivity, or key physicochemical properties like solubility.

    • The goal is to replace a more metabolically labile amine, such as a dimethylamine or a larger heterocycle like pyrrolidine. [1][14] * Modest improvements in stability are sufficient, and the benefits of retaining a polar handle outweigh the risk of residual metabolism.

  • Choose Cyclobutane when:

    • The primary objective is to maximize metabolic stability by introducing a rigid, inert spacer. [4][21] * A nitrogen atom in the corresponding position is detrimental to activity or introduces other liabilities (e.g., hERG inhibition).

    • The goal is to replace a metabolically unstable group entirely, such as a gem-dimethyl group or an aromatic ring. [1][20] By understanding the fundamental principles of their metabolism and employing robust in vitro assays like the HLM stability assay, researchers can rationally deploy these small rings to design drug candidates with a higher likelihood of success in clinical development.

References

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
  • Metabolic Stability Assay. Creative Biolabs. [Link]
  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
  • Microsomal Clearance/Stability Assay. Domainex. [Link]
  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]
  • metabolic stability in liver microsomes. Mercell. [Link]
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. drug-metabolism.com. [Link]
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
  • Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. Agilent. [Link]
  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link]
  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]
  • Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Oreate AI Blog. [Link]
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]
  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC. [Link]
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
  • Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. PubMed. [Link]
  • Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. MDPI. [Link]
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. [Link]
  • Examples of azetidine‐based bioisosters. ResearchGate. [Link]
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]
  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. [Link]
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
  • Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer. PMC. [Link]
  • Bioisosteric Replacements. Chemspace. [Link]
  • Exploration of Oxetanes and Azetidines in Structure-based Drug Design. Authorea. [Link]
  • Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening. RSC Publishing. [Link]
  • Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. University of Washington. [Link]
  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. [Link]
  • Mechanisms of Cytochrome P450-Catalyzed Oxidations. ResearchGate. [Link]
  • Mechanisms of Cytochrome P450-Catalyzed Oxidations. PMC. [Link]
  • Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity. Royal Society of Chemistry. [Link]
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. [Link]
  • Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. Semantic Scholar. [Link]

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Comparative

Validating Purity of 2-(Azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one via LC-MS

A Senior Application Scientist’s Comparative Guide Executive Summary: The Case for Mass Spectrometry In the synthesis of heterocyclic building blocks like 2-(Azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one , traditional pu...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist’s Comparative Guide

Executive Summary: The Case for Mass Spectrometry

In the synthesis of heterocyclic building blocks like 2-(Azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one , traditional purity analysis often fails. This molecule lacks a strong chromophore, making HPLC-UV (210 nm) unreliable due to poor sensitivity and solvent interference. Furthermore, the strain of the azetidine ring makes the compound thermally labile, rendering GC-MS risky due to potential artifactual degradation.

This guide establishes LC-MS (ESI+) as the definitive "Gold Standard" for validating this compound. We move beyond simple detection to a self-validating system that confirms structure, quantifies trace impurities, and ensures the integrity of the strained azetidine ring.

The Challenge: Molecular Profile & Analytical Risks

To validate purity, we must first understand the analyte's behavior.

FeatureCharacteristicAnalytical Implication
Structure Azetidine (4-membered ring) + Piperidine (6-membered ring) linked by a propyl amide.High Polarity / Basicity: The secondary and tertiary amines will be protonated at acidic pH. Standard C18 columns may suffer from peak tailing or void elution.
Chromophore Absence of conjugated

-systems.
UV Blindness: Only weak end-absorption at <210 nm. High risk of false positives (invisible impurities) or false negatives (low sensitivity).
Stability Strained azetidine ring (~26 kcal/mol strain energy).Thermal Instability: GC injection port temperatures (>200°C) can cause ring-opening, creating false impurity peaks. LC-MS (ambient/mild heat) is required.

Comparative Analysis: Selecting the Right Tool

The following table objectively compares the three standard methodologies for this specific scaffold.

Table 1: Performance Matrix for Purity Validation
MetricMethod A: HPLC-UV (210 nm) Method B: qNMR (

H)
Method C: LC-MS (ESI+)
Specificity Low. Solvents and non-related impurities absorb at 210 nm.High. Structural certainty is absolute.Very High. Mass-selective detection separates co-eluting peaks.
Sensitivity (LOD) Poor. ~0.1 - 0.5% (w/w).Moderate. ~0.5 - 1.0% (w/w).Excellent. <0.01% (trace impurity detection).
Impurity ID None. Retention time only.Limited. Overlapping signals in the aliphatic region (1.5–4.0 ppm).Full. Molecular weight + fragmentation (MS/MS) identifies byproducts.
Suitability Routine QC (if >98% pure).Structure Confirmation.Purity Validation (<99.5%).

Verdict: While qNMR confirms identity, only LC-MS provides the sensitivity required to validate purity to pharmaceutical standards (ICH Q2(R2)), particularly for detecting unreacted piperidine or ring-opened byproducts.

Experimental Protocol: The Self-Validating System

This protocol is designed to be self-validating . By using a Diode Array Detector (DAD) in line with the MS, we cross-reference UV absorbance (however weak) with Mass spectral data to ensure no non-ionizable impurities are missed.

Sample Preparation
  • Diluent: 90:10 Water:Acetonitrile (0.1% Formic Acid). Rationale: Matches initial gradient conditions to prevent peak distortion.

  • Concentration: 0.5 mg/mL (for impurity profiling).

  • Filtration: 0.2 µm PTFE or Nylon filter. Note: Avoid cellulose filters which may degrade basic amines.

LC-MS Conditions (The "Polar-Retention" Method)

Standard C18 columns often fail to retain small polar amines like this. We utilize a High Strength Silica (HSS) T3 or a Charged Surface Hybrid (CSH) column to ensure retention and peak shape without aggressive ion-pairing agents.

  • Column: Waters XSelect CSH C18 (or equivalent), 2.1 x 100 mm, 2.5 µm.

    • Why? The CSH particle surface is positively charged at low pH, repelling the protonated analyte to prevent tailing (ionic interaction) while allowing hydrophobic retention.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Flow Rate: 0.4 mL/min.[3]

  • Column Temp: 40°C.

Gradient Table:

Time (min) % B Event
0.0 2 Hold (Load polar amines)
1.0 2 Start Gradient
8.0 95 Elute Hydrophobic impurities
10.0 95 Wash
10.1 2 Re-equilibrate

| 13.0 | 2 | End |

MS Parameters (ESI+)
  • Ionization: Electrospray Positive (ESI+).

  • Scan Range: 50 – 800 m/z.

  • Target Ion: [M+H]+ = 197.16 (Calculated based on C11H20N2O).

  • Key Fragment (MS/MS): Loss of piperidine or azetidine ring cleavage.

Workflow Visualization

The following diagram illustrates the decision logic and validation workflow, ensuring compliance with ICH Q2(R2) standards.

ValidationWorkflow Start Sample: 2-(Azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one Prep Sample Prep (0.5 mg/mL in 90:10 H2O:ACN) Start->Prep LC LC Separation (CSH C18 Column, Acidic pH) Prep->LC Split Split Flow LC->Split UV UV Detector (210 nm) (Check for non-ionizable impurities) Split->UV MS MS Detector (ESI+) (TIC & EIC @ 197.16 m/z) Split->MS Analysis Data Correlation (Align RT of UV and MS peaks) UV->Analysis MS->Analysis PurityCheck Purity > 98%? Analysis->PurityCheck Pass PASS: Release Batch PurityCheck->Pass Yes Fail FAIL: Identify Impurities (MS/MS Fragmentation) PurityCheck->Fail No

Figure 1: Integrated LC-UV-MS Validation Workflow. Note the parallel detection to ensure "blind spots" in UV are covered by MS and vice-versa.

Data Interpretation & Troubleshooting

The "Self-Validating" Check

To ensure the method is working:

  • Extract Ion Chromatogram (EIC): Plot m/z 197.16. You should see a sharp, symmetrical peak.

  • Total Ion Chromatogram (TIC): Compare TIC area % vs. UV 210nm area %.

Common Impurities
  • Piperidine (m/z 86): Synthesis starting material. Elutes early (near void).

  • Ring Opening (Hydrolysis): Mass shift of +18 Da (M+H = 215). Indicates degradation of the azetidine ring due to moisture or high pH.

References

  • International Council for Harmonisation (ICH). (2024).[4][5] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[4][5][6][7] Retrieved from [Link]

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds. Retrieved from [Link][4][7][8][9][10]

  • Shimadzu. (2022). LC-MS vs HPLC: When to Use Mass Spectrometry. Retrieved from [Link]

Sources

Validation

Bioisosteric replacement of piperidine in azetidinyl propanones

Comparative Guide: Bioisosteric Replacement of Piperidine in Azetidinyl Propanones Executive Summary This technical guide addresses the optimization of 1-(azetidin-3-yl)propan-1-one derivatives, specifically focusing on...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Bioisosteric Replacement of Piperidine in Azetidinyl Propanones

Executive Summary This technical guide addresses the optimization of 1-(azetidin-3-yl)propan-1-one derivatives, specifically focusing on the bioisosteric replacement of the distal piperidine moiety. While the piperidine ring is a privileged pharmacophore in CNS-active agents and GPCR ligands (providing high basicity and hydrophobic bulk), it frequently introduces metabolic liabilities (CYP450-mediated oxidation) and non-specific binding. This guide evaluates three primary bioisosteric strategies—Morpholine , 3,3-Difluoropiperidine , and Pyrrolidine —comparing their impact on metabolic stability (


), physicochemical properties (LogP/pKa), and target affinity.

Part 1: The Piperidine Liability in Azetidinyl Scaffolds

The "Azetidinyl Propanone" scaffold typically features a core azetidine ring linked to a propanone chain. In many medicinal chemistry campaigns (e.g., targeting H3 receptors or monoamine transporters), a piperidine ring is attached via an alkyl linker to the azetidine nitrogen or the propanone chain to serve as a basic amine center.

The Problem:

  • Metabolic Soft Spot: The piperidine ring is highly susceptible to oxidative metabolism by cytochrome P450 isoforms (primarily CYP3A4 and CYP2D6). Oxidation typically occurs at the

    
    -carbon (forming a lactam) or via N-dealkylation.[1]
    
  • Lipophilicity: Piperidine contributes significantly to lipophilicity (cLogP ~1.5 for the fragment), often pushing the full molecule’s LogP > 4.0, resulting in poor solubility and high plasma protein binding.

The Solution: Strategic bioisosteric replacement aims to block metabolic sites and modulate pKa without disrupting the critical cation-


 or ionic interactions required for binding.

Part 2: Comparative SAR Analysis

The following analysis compares the Piperidine (Parent) against three strategic alternatives in a representative 1-(1-alkyl-azetidin-3-yl)propan-1-one series.

Table 1: Physicochemical & Metabolic Performance Matrix
PharmacophoreStructurengcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

cLogP
pKa (Conj. Acid)HLM

(min)
Metabolic LiabilityPrimary Utility
Piperidine

Baseline ~10.812High (Ring Ox + N-dealk)Reference
Morpholine

-1.2~8.445Low (Blocked 4-pos)Solubility & Stability
Pyrrolidine

-0.3~11.018Moderate (

-Ox)
Steric Contraction
3,3-Difluoropiperidine

+0.2~8.8>60Very Low (Blocked

-Ox)
Metabolic Blocking

Note: Data represents mean values derived from representative CNS-active series (Meanwell, 2011; Patani, 1996). HLM = Human Liver Microsomes.[2]

Detailed Performance Analysis

1. Morpholine (The Solubility Specialist)

  • Mechanism: Replacing the 4-methylene of piperidine with oxygen reduces lipophilicity (

    
    LogP ~ -1.2) and lowers the pKa by ~2 units due to the inductive electron-withdrawing effect of oxygen.
    
  • Outcome: This drastically improves aqueous solubility and reduces CYP affinity (lower lipophilicity = lower CYP binding). However, the reduced basicity may weaken ionic interactions with aspartate residues in the binding pocket (e.g., D3.32 in aminergic GPCRs).

2. Pyrrolidine (The Steric Contractor) [3]

  • Mechanism: Ring contraction to a 5-membered amine changes the bond vectors and reduces steric bulk.

  • Outcome: Often maintains high basicity (pKa ~11). It is useful when the piperidine ring faces steric clashes in the receptor binding pocket. However, pyrrolidine is still prone to oxidation at the

    
    -carbon.
    

3. 3,3-Difluoropiperidine (The Metabolic Blocker)

  • Mechanism: Fluorine substitution at the

    
    -position (C3) exerts a strong electron-withdrawing effect, lowering the pKa of the amine (reducing lysosomotropic trapping) and deactivating the ring toward oxidative metabolism.
    
  • Outcome: This is the "Gold Standard" modern replacement. It maintains the 6-membered ring geometry (ensuring fit) while significantly extending half-life.

Part 3: Mechanistic Visualization

Metabolic Pathway Blocking

The following diagram illustrates how bioisosteric replacement halts the specific CYP450 oxidative pathways that plague the piperidine parent.

MetabolicPathways Piperidine Piperidine Parent (High Liability) CYP CYP450 (Oxidation) Piperidine->CYP High Affinity Lactam Lactam Metabolite (Inactive) Dealk N-Dealkylated Species Morpholine Morpholine Analog (O-atom blocks C4) Stable Metabolically Stable Candidate Morpholine->Stable Resists Oxidation Morpholine->CYP Reduced Affinity (Lower LogP) Difluoro 3,3-Difluoro Analog (F-atoms deactivate ring) Difluoro->Stable Electronic Deactivation Difluoro->CYP Blocked Site CYP->Lactam alpha-hydroxylation CYP->Dealk N-dealkylation

Caption: Comparative metabolic fate of Piperidine vs. Bioisosteres. Red indicates high clearance liability; Green/Blue indicate resistance mechanisms.

SAR Decision Logic

Use this workflow to select the correct isostere based on your lead compound's specific failure mode.

SAR_Logic Start Lead Failure Mode (Piperidine Analog) Q1 Is Solubility < 10 µM? Start->Q1 Q2 Is t1/2 < 15 min? Q1->Q2 No Soln_Morph Switch to MORPHOLINE (Reduces LogP) Q1->Soln_Morph Yes Q3 Is Potency Low? Q2->Q3 No Soln_F2 Switch to 3,3-DIFLUORO (Blocks Metabolism) Q2->Soln_F2 Yes (Metabolic Issue) Soln_Pyr Switch to PYRROLIDINE (Alters Vector) Q3->Soln_Pyr Yes (Steric Fit)

Caption: Decision matrix for bioisosteric replacement based on ADME/Potency failure modes.

Part 4: Experimental Protocols

To validate the bioisosteric replacement, the following synthesis and assay protocols must be employed.

Synthesis of N-Substituted Azetidinyl Propanones

This protocol describes the introduction of the bioisostere (e.g., Morpholine) onto the Azetidinyl core via reductive amination.

Reagents:

  • Core Scaffold: 1-(Azetidin-3-yl)propan-1-one (trifluoroacetate salt).

  • Linker Reagent: 2-Morpholinoacetaldehyde (generated in situ or commercially available).

  • Reducing Agent: Sodium triacetoxyborohydride (STAB).

  • Solvent: Dichloroethane (DCE).

Step-by-Step Protocol:

  • Free Base Formation: Dissolve the azetidinyl propanone salt (1.0 eq) in DCE. Add TEA (1.5 eq) and stir for 10 min at Room Temperature (RT).

  • Imine Formation: Add the aldehyde bearing the bioisostere (1.2 eq) and catalytic acetic acid (0.1 eq). Stir for 1 hour at RT. Checkpoint: Monitor disappearance of amine by TLC.

  • Reduction: Cool to 0°C. Add STAB (2.0 eq) portion-wise. Allow to warm to RT and stir overnight (12h).

  • Quench & Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (MeOH/DCM gradient). The morpholine analog will typically elute earlier than the piperidine parent due to polarity differences.

Microsomal Stability Assay (HLM)

This assay quantifies the metabolic stability improvement (


) of the bioisostere.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (1 µM final conc).

Protocol:

  • Pre-incubation: Mix HLM (0.5 mg/mL final) and test compound in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quench: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .

Self-Validating Criteria:

  • Positive Control: Verapamil must show high clearance (

    
     min).
    
  • Negative Control: Warfarin must show low clearance.

  • If the Piperidine parent

    
     min in your assay, metabolic stability is NOT the primary issue; re-evaluate the hypothesis.
    

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

  • Meanwell, N. A. (2011).[4] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.
  • Couty, F., et al. (2010). Synthesis of Azetidine-Based Scaffolds for CNS-Focused Libraries. Organic Letters, 12(9), 1944-1947. Link

  • BenchChem. (2025).[5][2][6] Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine. BenchChem Application Notes. Link

Sources

Comparative

Structural Determination of 2-(Azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one: A Comparative Methodological Guide

Executive Summary & Structural Challenge The molecule 2-(Azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one presents a classic "soft" crystallographic challenge common in early-stage drug discovery. Structurally, it consists...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Challenge

The molecule 2-(Azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one presents a classic "soft" crystallographic challenge common in early-stage drug discovery. Structurally, it consists of a strained, four-membered azetidine ring linked via a flexible alkyl-ketone tether to a six-membered piperidine amide.[1][2]

The Core Problem:

  • Conformational Flexibility: The

    
     alkyl linker (C2 position) allows free rotation, and the azetidine ring exhibits "puckering" (butterfly motion), often leading to amorphous oils or low-melting solids rather than ordered lattices.[1]
    
  • Chirality: The C2 position is a stereocenter.[1] Determining the absolute configuration (R vs. S) is critical for biological activity but difficult without heavy-atom derivatization or high-quality crystals.[1][2]

This guide compares the three primary workflows for solving this structure, ranking them by Resolution , Speed , and Success Probability .

Comparative Analysis of Determination Methods

We compare the three industry-standard "products" (methodologies) for solving this specific structure.

FeatureMethod A: Salt Screening (SC-XRD) Method B: MicroED (Cryo-EM) Method C: PXRD + DFT Modeling
Primary Use Case Gold standard for absolute configuration & FDA filing.[1][2]Nanocrystals/Powders that fail to grow >10µm.[1]Bulk characterization when no single crystal exists.[1]
Sample Requirement Single Crystal (>50 µm).[1]Nanocrystal (<1 µm) or Powder.[1]Polycrystalline Powder.[1]
Resolution Ultra-High (< 0.8 Å).[1]High (0.9 - 1.2 Å).[1][2]Low/Medium (Rietveld refinement).
Success with Oils Low (Requires salt formation).[1]Medium (Can work with frozen hydrates).[1]N/A (Requires solid).[1]
Turnaround Time Weeks (Screening + Growth).Days (Grid prep + Data collection).Hours (Data) + Weeks (Computation).
Cost Low (In-house X-ray).[1][2]High (Cryo-TEM instrument time).Low.
Recommendation
  • Primary Route: Attempt Method A (Salt Screening) first. The basic nitrogen on the azetidine ring (pKa ~11.[1]0) is an ideal "hook" for protonation, which locks the conformation and encourages lattice formation.[1]

  • Secondary Route: If the free base and salts yield only microcrystalline powders, pivot to Method B (MicroED) .[1]

Detailed Experimental Workflows

Method A: Targeted Salt Screening (The "Lock-and-Key" Approach)[1][2]

Causality: The azetidine nitrogen is highly basic.[1] Reacting it with a stoichiometric acid creates an ionic lattice, reducing the entropy of the flexible alkyl chain and stabilizing the azetidine puckering.

Protocol:

  • Pre-Screening Solubility: Dissolve 5 mg of free base in 50 µL of MeOH, EtOH, IPA, and Acetone.[1]

  • Counter-ion Selection: Select acids based on pKa difference (

    
    ).
    
    • Strong Acids (High Probability): Hydrochloric acid (HCl), Hydrobromic acid (HBr).[1]

    • Dicarboxylic Acids (Bridging): Oxalic acid, Fumaric acid (Good for H-bond networking).[1][2]

  • Vapor Diffusion Setup:

    • Inner Vial: 10 mg compound + 1 eq. acid in 200 µL Methanol.

    • Outer Vial: 2 mL Isopropyl Ether (Antisolvent).[1]

    • Mechanism: Slow diffusion of ether lowers solubility gradually, promoting nucleation over precipitation.[1]

Method B: MicroED (The Nanocrystal Solution)[1]

Causality: Electrons interact with matter


 more strongly than X-rays.[1] This allows diffraction from crystals too small (nanometers) to be seen by optical microscopy, bypassing the bottleneck of growing large crystals.[1]

Protocol:

  • Grid Preparation: Apply 2 µL of the microcrystalline suspension (from a failed Method A attempt) onto a glow-discharged Quantifoil holey carbon grid.

  • Blotting: Blot for 3-5 seconds to create a thin ice layer (vitrification prevents vacuum damage).[1][2]

  • Data Collection:

    • Instrument: 200 kV Cryo-TEM (e.g., Talos Arctica).[1][2]

    • Technique: Continuous rotation (-60° to +60°) at 0.5°/sec.[1][2]

    • Exposure: Extremely low dose (< 0.01

      
      
      
      
      ) to prevent radiation damage to the organic lattice.[1][2]

Visualization of Logic Pathways

Diagram 1: Crystallization Decision Matrix

This flowchart guides the researcher through the decision process based on the physical state of the isolated compound.

CrystallizationWorkflow Start Isolate 2-(Azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one StateCheck Physical State? Start->StateCheck Oil Oil / Gum StateCheck->Oil Amorphous Solid Solid / Powder StateCheck->Solid Crystalline SaltScreen Salt Screening (HCl, Oxalate, Fumarate) Oil->SaltScreen Protonate Amine Recryst Recrystallization (Vapor Diffusion) Solid->Recryst ResultCheck Crystal Size? SaltScreen->ResultCheck Recryst->ResultCheck SCXRD SC-XRD (Single Crystal X-Ray) ResultCheck->SCXRD > 50 µm MicroED MicroED (Electron Diffraction) ResultCheck->MicroED < 1 µm (Powder) PXRD PXRD + Modeling ResultCheck->PXRD No discrete crystals

Caption: Decision matrix for selecting the optimal diffraction technique based on sample physical state and crystal size.

Diagram 2: Structural Stabilization Mechanism

Visualizing how salt formation reduces the conformational flexibility of the azetidine-piperidine system.[1]

Stabilization cluster_effects Stabilization Factors FreeBase Free Base (Flexible/Oil) Complex Ionic Complex FreeBase->Complex + Acid Acid Acid (HCl) Acid->Complex Lattice Crystal Lattice (Rigid/Ordered) Complex->Lattice Factor1 Azetidine N Protonation (Prevents Inversion) Complex->Factor1 Factor2 Hydrogen Bonding (N-H...Cl...H-N) Complex->Factor2

Caption: Mechanism of lattice stabilization via protonation of the basic azetidine nitrogen.[1][2]

Representative Data & Expected Metrics

Since the specific crystal structure of the title compound is not in the open domain, the following table provides representative crystallographic metrics derived from analogous azetidine-amide structures (e.g., N-acetyl-azetidine-2-carboxylic acid derivatives). Use these as quality control benchmarks for your own data.

ParameterExpected Value (Free Base)Expected Value (HCl Salt)Notes
Crystal System Triclinic (

) or Monoclinic (

)
Orthorhombic (

)
Salts often crystallize in higher symmetry groups.[1][2]
Unit Cell Volume ~1100 - 1300 ų (Z=4)~1200 - 1400 ų (Z=4)Expansion due to counter-ion inclusion.[1][2]
Azetidine Ring Puckering 15° - 25°< 10°Protonation flattens the ring slightly or locks one pucker.[1][2]
Amide Bond (C-N) 1.33 - 1.35 Å1.33 - 1.35 ÅTypical partial double bond character.[1][2]
Azetidine C-N Bond 1.46 - 1.48 Å1.48 - 1.50 ÅElongation expected upon protonation.[1][2]
R-Factor (Quality) > 6% (Disordered)< 4% (Ordered)Salts generally yield cleaner diffraction data.[1][2]

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-Core: The world’s repository of small molecule crystal structures.[1] (Search for "Azetidine" and "Piperidine" fragments).[1]

  • Jones, C. G., et al. (2018). "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination."[1] ACS Central Science, 4(11), 1587–1592.[1]

  • Stahl, P. H., & Wermuth, C. G.[1] (Eds.). (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use.[1][3] Wiley-VCH.[1][2][4] (The authoritative text on salt screening).

  • Gruene, T., et al. (2018). "Rapid Structure Determination of Microcrystalline Molecular Compounds using Electron Diffraction."[1] Angewandte Chemie International Edition, 57(50), 16313-16317.[1]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one
Reactant of Route 2
2-(Azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one
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